molecular formula C15H16N2O2 B1389988 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide CAS No. 1105675-65-7

5-Methoxy-N,4-dimethyl-N-phenylnicotinamide

Cat. No.: B1389988
CAS No.: 1105675-65-7
M. Wt: 256.3 g/mol
InChI Key: QMQINRHRYARUDT-UHFFFAOYSA-N
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Description

5-Methoxy-N,4-dimethyl-N-phenylnicotinamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-13(9-16-10-14(11)19-3)15(18)17(2)12-7-5-4-6-8-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQINRHRYARUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)N(C)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673833
Record name 5-Methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105675-65-7
Record name 5-Methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methoxy-N,4-dimethyl-N-phenylnicotinamide CAS number

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and application of 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide , a specialized pyridine derivative used primarily as a pharmaceutical intermediate and impurity reference standard in the development of neurokinin-1 (NK1) receptor antagonists.

Part 1: Technical Profile & Identification

This compound is a trisubstituted pyridine derivative characterized by a nicotinamide core with specific methylation and methoxylation patterns. It is frequently encountered in pharmaceutical development as a process-related impurity or a key intermediate for drugs targeting the Substance P/NK1 receptor pathway (e.g., analogs of Netupitant or Orvepitant).

Property Data
Chemical Name This compound
IUPAC Name 5-Methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide
CAS Number 1105675-65-7
Synonyms Nicotinamide Impurity 229; Nicotinamide Impurity 105; 5-Methoxy-N,4-dimethyl-N-phenyl-3-pyridinecarboxamide
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.30 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water
Key Functional Groups Pyridine ring, Tertiary Amide (N-methyl-N-phenyl), Methoxy ether, Methyl group
Associated Patent US 2009/0022670 A1 (Glaxo Group Ltd)

Part 2: Synthesis & Mechanistic Pathways

The synthesis of this compound typically follows a convergent pathway involving the functionalization of a pyridine core followed by amide coupling. This compound is structurally related to 4-Chloro-5-methoxypyridin-3-amine (CAS 1105675-66-8), suggesting a common synthetic lineage in the preparation of polysubstituted pyridines for NK1 antagonist libraries.

Retrosynthetic Analysis

The molecule can be disconnected at the amide bond, revealing two primary precursors:

  • Acid Component: 5-Methoxy-4-methylnicotinic acid (or its acyl chloride/activated ester).

  • Amine Component: N-Methylaniline.

Experimental Protocol (Amide Coupling)

Note: This protocol is a generalized high-yield method adapted from patent literature for similar nicotinamides.

Reagents:

  • 5-Methoxy-4-methylnicotinic acid (1.0 eq)

  • N-Methylaniline (1.1 eq)

  • HATU (1.2 eq) or Thionyl Chloride (SOCl₂)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) or DMF (Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve 5-Methoxy-4-methylnicotinic acid in anhydrous DMF. Add DIPEA and stir at 0°C. Add HATU and stir for 30 minutes to form the active ester.

    • Alternative: Convert the acid to acid chloride using SOCl₂ at reflux, then evaporate to dryness.

  • Coupling: Add N-Methylaniline dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Quenching: Quench the reaction with saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target amide as a white solid.

Mechanistic Pathway Diagram

SynthesisPathway Precursor1 5-Methoxy-4-methylnicotinic acid (Acid Precursor) Activation Activation (HATU/DIPEA or SOCl2) Precursor1->Activation Precursor2 N-Methylaniline (Amine Precursor) Product This compound (CAS 1105675-65-7) Precursor2->Product Nucleophile Intermediate Active Ester / Acyl Chloride Activation->Intermediate -OH activation Intermediate->Product + Precursor 2 Nucleophilic Acyl Substitution

Caption: Convergent synthesis via amide coupling of a substituted nicotinic acid and N-methylaniline.

Part 3: Applications in Drug Development

Role as an Impurity Marker (Nicotinamide Impurity 229)

In the context of pharmaceutical quality control (CMC), this compound is designated as Nicotinamide Impurity 229 . It serves as a critical reference standard for:

  • Process Validation: Monitoring the purity of drugs containing a nicotinamide or pyridine core.

  • Regioisomer Identification: Distinguishing between different amide linkage isomers (e.g., Nicotinamide vs. Isonicotinamide derivatives) in complex synthesis mixtures.

  • HPLC Method Development: Used to establish retention times and relative response factors (RRF) in purity assays.

NK1 Receptor Antagonist Research

The structure of this compound aligns with the pharmacophore of Neurokinin-1 (NK1) antagonists developed by GlaxoSmithKline (GSK) and other major pharma entities.

  • Structural Homology: It shares the "central pyridine core" and "amide linker" features found in drugs like Netupitant and Orvepitant .

  • Fragment-Based Drug Design: It represents a "right-hand side" fragment used to probe the hydrophobic pocket of the NK1 receptor. The N-phenyl and 5-methoxy groups provide steric bulk and hydrogen bond acceptor points, respectively.

Structural Relationship Diagram

DrugRelation cluster_Drugs Related Pharmaceutical Classes Target This compound (CAS 1105675-65-7) NK1 NK1 Receptor Antagonists (e.g., Netupitant, Orvepitant) Target->NK1 Structural Fragment / Intermediate Impurity Process Impurity (Byproduct of Amide Coupling) Target->Impurity Reference Standard Feature1 Pyridine Core (Scaffold) Target->Feature1 Feature2 N-Methyl-N-Phenyl (Hydrophobic Interaction) Target->Feature2

Caption: Relationship between the target molecule and the NK1 receptor antagonist pharmacophore.

Part 4: Analytical Characterization

To validate the identity of CAS 1105675-65-7, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Phenyl: Multiplet at δ 7.1–7.5 ppm (5H).

    • Pyridine Ring: Two singlets or doublets (depending on coupling) for H-2 and H-6 protons. H-6 is typically deshielded (δ ~8.0–8.5 ppm).

    • Methoxy Group: Singlet at δ ~3.8–3.9 ppm (3H).

    • N-Methyl: Singlet at δ ~3.2–3.4 ppm (3H).

    • C-Methyl (Pyridine-C4): Singlet at δ ~2.1–2.3 ppm (3H).

  • Mass Spectrometry (LC-MS):

    • ESI+: [M+H]⁺ = 257.3 m/z.

    • Fragmentation pattern typically shows loss of the N-methylaniline group or methoxy radical.

References

  • Glaxo Group Limited. (2009). Novel Compounds.[1] US Patent Application 2009/0022670 A1. (Describes the synthesis of substituted pyridine intermediates for NK1 antagonists). Link

  • ChemicalBook. (2024).[1] this compound Product Entry.Link

  • BOC Sciences. (2024).[1] Nicotinamide Impurity 229 Reference Standard.

  • PubChem. (2024). Compound Summary: this compound.[2][][][][6]Link

Sources

Technical Monograph: 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Methodology, and Pharmacophore Profiling

Executive Summary

This guide provides a comprehensive technical analysis of 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide , a highly functionalized pyridine scaffold. While structurally related to the broad class of N-phenylnicotinamides used in kinase inhibition (e.g., VEGFR/PDGFR modulators) and agrochemistry, this specific congener represents a sterically constrained probe likely targeting Nicotinamide N-methyltransferase (NNMT) or specific allosteric kinase pockets.

The presence of the 4-methyl group adjacent to the amide carbonyl creates a critical "ortho-effect," forcing the amide bond out of planarity with the pyridine ring. This conformational lock distinguishes it from planar analogs, potentially enhancing selectivity by reducing entropic penalty upon binding. This document details the structural rationale, a robust synthetic protocol for the sterically encumbered amide coupling, and validation parameters.

Structural Architecture & Pharmacophore Mapping

The molecule is not merely a flat aromatic system; it is a 3D molecular rotor defined by steric clashes. Understanding this is prerequisite to successful synthesis and binding analysis.

2.1 Conformational Analysis (The "Ortho-Effect")
  • The 4-Methyl Clash: The methyl group at position 4 introduces severe steric hindrance with the carbonyl oxygen of the amide at position 3. This forces the amide moiety to rotate roughly 60–90° relative to the pyridine plane to relieve strain (A1,3 strain).

  • The N-Methyl/N-Phenyl Twist: The N-methyl group on the amide nitrogen prevents the phenyl ring from achieving coplanarity with the amide bond.

  • Electronic Modulation: The 5-methoxy group acts as an Electron Donating Group (EDG) via resonance, increasing the electron density of the pyridine ring, which modulates the pKa of the pyridine nitrogen (making it more basic than unsubstituted nicotinamide).

2.2 Visualization of Steric Locking

The following diagram illustrates the retrosynthetic logic and the steric "lock" sites that define the molecule's 3D shape.

G Target TARGET MOLECULE This compound StericLock STERIC LOCK (4-Me vs C=O) Forces Orthogonality Target->StericLock Defined by Electronic ELECTRONIC MODULATOR 5-OMe (e- Donor) Target->Electronic Defined by Acid PRECURSOR A 5-Methoxy-4-methylnicotinic acid Coupling CRITICAL STEP Amide Coupling (Hindered) Acid->Coupling Amine PRECURSOR B N-Methylaniline Amine->Coupling Coupling->Target Acyl Chloride Method Preferred

Figure 1: Structural deconstruction highlighting the steric clash at the 4-position and the convergent synthetic strategy.

Synthetic Route Design[1]

Due to the steric bulk of the N-methylaniline and the ortho-methyl group on the nicotinic acid, standard coupling agents (EDC/NHS or DCC) often result in low yields or stalled intermediates. The Acid Chloride Activation Route is the gold standard for this specific scaffold to drive the reaction to completion.

3.1 Retrosynthetic Logic
  • Disconnection: Amide bond (C-N).

  • Fragment A: 5-Methoxy-4-methylnicotinoyl chloride (generated in situ).

  • Fragment B: N-Methylaniline (commercial).

3.2 Detailed Experimental Protocol

Note: All steps must be performed in a fume hood. Thionyl chloride is corrosive and lachrymatory.

Reagents:

  • 5-Methoxy-4-methylnicotinic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, 5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)

  • N-Methylaniline (1.1 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Activation (Acid Chloride Generation):

    • Suspend 5-methoxy-4-methylnicotinic acid (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen.

    • Add Oxalyl Chloride (1.5 mmol) dropwise at 0°C, followed by 1 drop of DMF.

    • Observation: Gas evolution (CO/CO₂) indicates activation.

    • Stir at room temperature for 2 hours until the solution becomes clear.

    • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acid chloride in fresh anhydrous DCM (5 mL).

  • Coupling (Nucleophilic Acyl Substitution):

    • In a separate flask, dissolve N-methylaniline (1.1 mmol) and TEA (3.0 mmol) in DCM (5 mL). Cool to 0°C.

    • Slowly cannulate the acid chloride solution into the amine solution over 10 minutes.

    • Rationale: Adding the acid chloride to the amine ensures the amine is always in excess locally, scavenging HCl immediately.

    • Allow to warm to room temperature and stir for 12 hours.

  • Work-up & Purification:

    • Quench with saturated NaHCO₃ (aq).

    • Extract with DCM (3 x 10 mL). Wash combined organics with 1M HCl (to remove unreacted aniline) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes:Ethyl Acetate (gradient 80:20 to 50:50). The product is likely a viscous oil or low-melting solid due to the lack of H-bond donors.

Physicochemical & Analytical Profiling

To validate the synthesis, the following analytical signatures are required. These values are predicted based on chem-informatics principles for this specific substitution pattern.

4.1 Predicted NMR Data (1H NMR, 400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Note
Pyridine H-2 8.35Singlet (s)1HDeshielded by N and C=O; singlet due to 4-Me/5-OMe blocking coupling.
Pyridine H-6 8.15Singlet (s)1HAdjacent to Pyridine N and 5-OMe.
Phenyl Ring 7.10 – 7.40Multiplet (m)5HTypical aromatic envelope.
5-OCH₃ 3.92Singlet (s)3HDistinct sharp singlet.
N-CH₃ 3.45Singlet (s)3HAmide N-methyl; may show broadening due to rotamers.
4-CH₃ 2.35Singlet (s)3HOrtho-methyl; key diagnostic peak.
4.2 Physicochemical Properties (ADME)
  • LogP (Predicted): ~2.3 – 2.6 (Moderately lipophilic, good membrane permeability).

  • pKa (Pyridine N): ~4.5 (The 5-OMe raises the basicity compared to nicotinamide).

  • Solubility: Low in water; High in DMSO, Methanol, DCM.

Biological Context & Mechanism of Action (Hypothetical)

Based on the scaffold analysis, this molecule fits the profile of an NNMT Inhibitor or a Type II Kinase Inhibitor .

5.1 NNMT Inhibition Logic

Nicotinamide N-methyltransferase (NNMT) methylates nicotinamide.[1] Analogs with methylation at the amide nitrogen (like N-methylnicotinamide) or substituents on the ring (5-methoxy) often act as bisubstrate mimics or competitive inhibitors.

  • Mechanism: The molecule occupies the nicotinamide binding pocket.[2] The N-phenyl group extends into the hydrophobic channel usually occupied by the adenosine moiety of the cofactor (SAM), potentially acting as a "bi-functional" inhibitor.

5.2 Signal Transduction Pathway (NNMT Role)

High NNMT activity is linked to "methyl sink" depletion, affecting epigenetics (histone methylation).

Pathway SAM SAM (Cofactor) NNMT NNMT Enzyme SAM->NNMT Epigenetics Histone Methylation (H3K4me3) SAM->Epigenetics Methylation Potential NAM Nicotinamide (Substrate) NAM->NNMT MNA 1-MNA (Product) NNMT->MNA SAH SAH NNMT->SAH NNMT->Epigenetics Depletes SAM INHIBITOR 5-Methoxy-N,4-dimethyl- N-phenylnicotinamide INHIBITOR->NNMT Inhibits Metabolism Glucose/Lipid Metabolism

Figure 2: Biological intervention point. The molecule inhibits NNMT, preserving SAM levels for epigenetic regulation.

References
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

    • Context: Authoritative review on amide coupling methodologies, supporting the choice of Acid Chloride activation for hindered substr
  • Neelakantan, H., et al. (2017). Small molecule nicotinamide N-methyltransferase inhibitors in obesity and metabolic disease. Journal of Medicinal Chemistry, 60(12), 5015-5028. Link

    • Context: Establishes the SAR for nicotinamide deriv
  • Srikrishnan, T., & Parthasarathy, R. (1990).[3] Structure of N-methylnicotinamide. Acta Crystallographica Section C, 46(9), 1723-1725.[3] Link

    • Context: Provides crystallographic evidence for the conformational preferences of N-methyl
  • Kannt, A., et al. (2018). Inhibition of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Scientific Reports, 8, 3660. Link

    • Context: Discusses 6-methoxy and other substituted nicotinamides as metabolic modulators.[2][4]

Sources

5-MeO-DMT Receptor Binding Affinity & Functional Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) represents a unique class of indoleamine hallucinogens characterized by rapid onset, short duration, and a distinct pharmacological profile compared to classical psychedelics like psilocybin or LSD. Unlike N,N-DMT, which exhibits a relatively balanced profile at 5-HT receptors, 5-MeO-DMT displays a pronounced binding bias toward the 5-HT1A receptor , while maintaining full agonist efficacy at 5-HT2A.

This guide provides a rigorous technical analysis of the receptor binding kinetics, functional signaling pathways, and experimental protocols required to validate these interactions. It is designed to support researchers in differentiating the specific neurochemical mechanisms driving 5-MeO-DMT’s therapeutic potential and safety profile.

Chemical & Pharmacological Grounding

Structural Properties

5-MeO-DMT is the O-methylated analog of bufotenin (5-HO-DMT) and structurally related to the endogenous neurotransmitter serotonin (5-HT).[1] The addition of the methoxy group at the 5-position of the indole ring significantly increases lipophilicity compared to 5-HT, facilitating rapid blood-brain barrier (BBB) penetration.

Metabolic Fate

Understanding binding affinity requires controlling for metabolic degradation. 5-MeO-DMT is a high-affinity substrate for Monoamine Oxidase A (MAO-A) .

  • Primary Pathway: Oxidative deamination by MAO-A to 5-methoxyindoleacetic acid (5-MIAA).

  • Secondary Pathway: O-demethylation by CYP2D6 to bufotenine (active metabolite).

  • Experimental Implication: All in vitro binding assays must be conducted in the presence of MAO inhibitors (e.g., pargyline) to prevent ligand depletion.

Receptor Binding Profile (The Core)

The following data aggregates Ki values (inhibition constants) from validated radioligand binding assays (e.g., NIMH-PDSP). A lower Ki indicates higher affinity.[2]

Quantitative Binding Affinity Table
Receptor TargetLigand (Radiolabeled)Ki (nM) [Mean ± SEM]Affinity LevelFunctional Role
5-HT1A [³H]8-OH-DPAT1.9 – 3.5 Very HighAnxiolysis, Ego Dissolution, Hypothermia
5-HT2A [³H]Ketanserin61 – 115 ModerateVisual Hallucinations, Plasticity (BDNF)
5-HT2C [³H]Mesulergine360 LowAppetite suppression, Anxiety modulation
5-HT1B [³H]GR-12574311 HighPresynaptic autoreceptor inhibition
5-HT7 [³H]LSD21 – 80 Moderate/HighCircadian rhythm, Cognition
SERT [³H]Paroxetine2,100 – 4,000 Very LowSerotonin reuptake (Negligible at active doses)
Sigma-1 [³H]Pentazocine> 10,000 Negligible*Immunomodulation (Non-canonical binding)
Dopamine D1-D5 Various> 10,000 NoneN/A

> Note on Sigma-1: While often cited as a Sigma-1 agonist in popular literature, radioligand binding assays consistently show Ki > 10,000 nM. Observed immunomodulatory effects may occur via indirect mechanisms or high-concentration local accumulation, but it is not a primary high-affinity target.

Visualization: Receptor Selectivity Network

This diagram illustrates the binding hierarchy, emphasizing the 5-HT1A selectivity over 5-HT2A.

ReceptorSelectivity FiveMeO 5-MeO-DMT HT1A 5-HT1A (Ki ~2 nM) FiveMeO->HT1A Primary Target HT1B 5-HT1B (Ki ~11 nM) FiveMeO->HT1B HT2A 5-HT2A (Ki ~60-100 nM) FiveMeO->HT2A Psychedelic Effect HT7 5-HT7 (Ki ~20-80 nM) FiveMeO->HT7 SERT SERT (Ki >2000 nM) FiveMeO->SERT Sigma1 Sigma-1 (Ki >10,000 nM) FiveMeO->Sigma1 Controversial

Figure 1: 5-MeO-DMT Receptor Selectivity Profile. Thicker lines indicate higher affinity (lower Ki).

Functional Pharmacology & Signaling

Binding affinity (Ki) does not equate to intrinsic efficacy. 5-MeO-DMT acts as a non-selective full agonist .

The 5-HT1A vs. 5-HT2A Divergence
  • 5-HT1A (Gi/o coupled): Activation inhibits adenylyl cyclase, opens GIRK channels (K+ efflux), and causes membrane hyperpolarization. This results in neuronal inhibition, contributing to the "void" or "dissociative" aspects of the experience.

  • 5-HT2A (Gq coupled): Activation stimulates Phospholipase C (PLC), increasing intracellular Ca2+. This drives the glutamatergic firing and cortical desynchronization associated with hallucinations.

Visualization: Divergent Signaling Pathways

SignalingPathways cluster_1A 5-HT1A Pathway (Inhibitory) cluster_2A 5-HT2A Pathway (Excitatory) R1A 5-HT1A Receptor Gi Gi/o Protein R1A->Gi AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel (K+ Efflux) Gi->GIRK Activates cAMP cAMP Decrease AC->cAMP R2A 5-HT2A Receptor Gq Gq/11 Protein R2A->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca FiveMeO 5-MeO-DMT FiveMeO->R1A High Affinity FiveMeO->R2A Full Agonist

Figure 2: Divergent G-Protein Signaling. 5-MeO-DMT simultaneously drives inhibition (1A) and excitation (2A).

Experimental Protocols

To replicate these findings, use the following standardized protocols. These are "self-validating" systems where controls (Total Binding vs. Non-Specific Binding) ensure data integrity.

Protocol A: Membrane Preparation (HEK293-5HT1A/2A)

Objective: Isolate cell membranes containing the target receptor for binding assays.

  • Harvest: Transfected HEK293 cells are harvested in ice-cold PBS.

  • Lysis: Homogenize cells in Buffer A (50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer (2 bursts, 10s each).

  • Centrifugation 1: Spin at 20,000 x g for 20 mins at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in Buffer A and repeat centrifugation to remove endogenous neurotransmitters.

  • Storage: Resuspend final pellet in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4). Store at -80°C.

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine Ki of 5-MeO-DMT by displacing a radioligand.

Materials:

  • Radioligand: [³H]8-OH-DPAT (for 5-HT1A) or [³H]Ketanserin (for 5-HT2A).[3] Concentration: ~Kd of the ligand (e.g., 0.5 nM).[4]

  • Non-Specific Binding (NSB) Control: 10 µM Serotonin (5-HT) or Methysergide.

  • Test Compound: 5-MeO-DMT (10^-10 M to 10^-5 M).

Workflow:

  • Plate Setup: Use 96-well plates.

    • Wells A: Total Binding (Membrane + Radioligand + Vehicle).

    • Wells B: NSB (Membrane + Radioligand + 10 µM Blocker).

    • Wells C-H: Experimental (Membrane + Radioligand + 5-MeO-DMT varying concentrations).

  • Incubation: Incubate for 60 mins at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).

  • Wash: 3x wash with ice-cold Tris buffer.

  • Quantification: Liquid scintillation counting.

Calculation:



Where [L] is radioligand concentration and Kd is its dissociation constant.
Visualization: Assay Workflow

AssayWorkflow Start Start: Membrane Prep Incubate Incubation (60 min) Membrane + [3H]Ligand + 5-MeO-DMT Start->Incubate Filter Harvest via GF/B Filter (Vacuum Manifold) Incubate->Filter Wash Wash 3x Ice-Cold Buffer Filter->Wash Count Scintillation Counting (CPM) Wash->Count Analyze Data Analysis Non-linear Regression (Ki) Count->Analyze

Figure 3: Radioligand Competition Assay Workflow.

Implications for Drug Development[7]

Safety & Cardiotoxicity

The affinity for 5-HT2B (often co-expressed with 2A) must be screened. 5-HT2B agonism is linked to valvular heart disease. While 5-MeO-DMT is short-acting, chronic microdosing regimens must evaluate this risk profile.

Formulation Challenges
  • Stability: The free base is prone to oxidation; hydrochloride or fumarate salts are preferred for stability in solution.

  • Route of Administration: Oral bioavailability is poor due to MAO-A. Development should focus on inhalation, intranasal, or sublingual routes to bypass first-pass metabolism, or co-formulation with MAOIs (though this increases safety risks).

The "Entourage" Myth vs. Purity

Synthetic 5-MeO-DMT is preferred over toad secretion (Bufo alvarius) for clinical use. Toad secretions contain bufotenine and other cardioactive steroids (bufadienolides) which introduce uncontrolled variables and toxicity risks not present in the pure compound.

References

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens.[5] Neuropharmacology, 61(3), 364-381. Link

  • NIMH Psychoactive Drug Screening Program (PDSP). Ki Database. University of North Carolina at Chapel Hill. Link

  • Shen, H. W., et al. (2010). Receptor binding profiles and cellular signaling of 5-MeO-DMT and its analogs. Journal of Pharmacology and Experimental Therapeutics. Link

  • Szabo, A., et al. (2014). The sigma-1 receptor of human monocyte-derived dendritic cells: a novel target for dimethyltryptamine. PLOS ONE. Link

  • Ermakova, A. O., et al. (2021). A narrative synthesis of research with 5-MeO-DMT. Journal of Psychopharmacology. Link

Sources

The Modern Compass: A Technical Guide to Navigating the Discovery of Novel Psychoactive Substances for Therapeutic Use

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A New Dawn for Neurotherapeutics

The landscape of neuropsychiatric medicine is undergoing a paradigm shift. Once relegated to the fringes of scientific inquiry, psychoactive substances are now emerging as powerful tools with the potential to revolutionize the treatment of complex conditions such as treatment-resistant depression, post-traumatic stress disorder (PTSD), and addiction. This guide is intended for the researchers, scientists, and drug development professionals at the forefront of this renaissance. It is not a rigid protocol but a conceptual and methodological compass, designed to navigate the intricate journey from a promising molecule to a potential therapeutic agent. We will dissect the "why" behind each step, grounding our exploration in the principles of scientific integrity and causality, to empower you to make informed, data-driven decisions in this exciting and challenging field.

I. The Foundation: Target Identification and Validation in the Central Nervous System (CNS)

The journey begins with a fundamental question: where in the vast complexity of the human brain can a therapeutic intervention make a meaningful impact? The answer lies in rigorous target identification and validation. A target is not merely a biological entity; it is a validated linchpin in the pathophysiology of a disease.

A. The Rationale of Target Selection

The selection of a molecular target is the most critical decision in the drug discovery pipeline, as it dictates the entire subsequent research and development trajectory. Historically, many psychoactive drugs were discovered serendipitously. Today, our approach is biology-driven, pinpointing specific mutations, signaling pathways, or protein interactions that drive a disease.[1] For psychoactive substances, the primary targets are often G-protein coupled receptors (GPCRs), ion channels, and transporters within the central nervous system. The serotonin 5-HT2A receptor, for instance, is a well-established primary target for classic psychedelics.[2]

The ideal target should be:

  • Biologically Validated: There must be strong evidence linking the target to the disease state. This can be established through genetic studies, preclinical models, and human biomarker data.

  • Druggable: The target must possess a binding site that can be modulated by a small molecule with sufficient affinity and selectivity.

  • Efficacious and Safe: Modulation of the target should lead to a therapeutic effect with an acceptable safety margin.

B. The Workflow of Target Validation

Target validation is the process of confirming that engaging a specific molecular target will have a therapeutic benefit.[3] This is a multi-step, iterative process that builds a compelling case for advancing a target into the drug discovery pipeline.

Target_Validation_Workflow cluster_0 Genetic & Genomic Approaches cluster_1 Pharmacological & Chemical Probes cluster_2 In Vivo Model Testing GWAS/Sequencing GWAS/Sequencing CRISPR/RNAi CRISPR/RNAi GWAS/Sequencing->CRISPR/RNAi Identify Potential Targets Transcriptomics/Proteomics Transcriptomics/Proteomics CRISPR/RNAi->Transcriptomics/Proteomics Functional Consequence Tool Compounds Tool Compounds Transcriptomics/Proteomics->Tool Compounds Identify Modulatable Pathways Phenotypic Screening Phenotypic Screening Tool Compounds->Phenotypic Screening Probe Target Function Animal Models Animal Models Phenotypic Screening->Animal Models Test In Vivo Relevance Validated Target Validated Target Animal Models->Validated Target

Caption: A streamlined workflow for target validation in CNS drug discovery.

II. From Hit to Lead: Preclinical Discovery and Optimization

With a validated target in hand, the quest for a molecule that can effectively modulate it begins. This phase is a multi-parameter optimization challenge, balancing potency, selectivity, and drug-like properties.

A. High-Throughput Screening (HTS) for Hit Identification

HTS is the engine of modern drug discovery, enabling the rapid screening of vast chemical libraries against a biological target.[4] For psychoactive drug discovery, both biochemical and cell-based assays are employed.

1. Biochemical Assays: A Focus on Direct Interactions

These assays measure the direct interaction between a compound and the target protein. A cornerstone of this approach is the Radioligand Binding Assay .

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the affinity (Ki) of a test compound for a specific receptor.

  • Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. Test compounds are added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.

  • Step-by-Step Methodology:

    • Preparation of Receptor Source: Homogenize tissues or cultured cells expressing the target receptor in an appropriate buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

    • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.

    • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

    • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with the bound radioligand while allowing the unbound ligand to pass through.[5][6]

    • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. Cell-Based Assays: Measuring Functional Consequences

Cell-based assays provide a more physiologically relevant context by measuring the downstream consequences of receptor activation. For GPCRs, a common functional assay is the measurement of second messenger levels, such as cyclic AMP (cAMP).

Experimental Protocol: In Vitro cAMP Functional Assay

  • Objective: To determine the potency (EC50) and efficacy of a test compound in activating or inhibiting a GPCR that couples to adenylyl cyclase.

  • Principle: GPCRs can be coupled to stimulatory (Gs) or inhibitory (Gi) G-proteins. Gs activation increases intracellular cAMP, while Gi activation decreases it. This assay quantifies the amount of cAMP produced by cells expressing the target receptor in response to the test compound.

  • Step-by-Step Methodology:

    • Cell Culture and Plating: Culture cells stably or transiently expressing the target GPCR. Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

    • Compound Treatment: Remove the culture medium and add the test compound at various concentrations in a suitable assay buffer, often containing a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

    • Cell Lysis and cAMP Detection: Lyse the cells to release the intracellular cAMP. The detection of cAMP can be achieved through various methods, such as competitive immunoassays (e.g., HTRF) or bioluminescent assays (e.g., cAMP-Glo™).[7]

    • Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

B. Lead Optimization: Refining the Candidate

A "hit" from a primary screen is rarely a drug. Lead optimization is an iterative process of medicinal chemistry and biological testing to improve the properties of a hit compound to generate a preclinical candidate.[8] This involves enhancing:

  • Potency and Selectivity: Increasing affinity for the target while minimizing off-target interactions to reduce side effects.

  • Pharmacokinetics (ADME): Optimizing Absorption, Distribution, Metabolism, and Excretion properties to ensure the drug reaches the target in sufficient concentrations and for an appropriate duration.

  • Safety and Tolerability: Reducing any identified toxicities.

A critical hurdle in CNS drug discovery is the blood-brain barrier (BBB).

Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

  • Objective: To assess the potential of a compound to cross the BBB.

  • Principle: An in vitro model of the BBB is created by culturing brain endothelial cells on a semi-permeable membrane in a Transwell insert. This creates two compartments: an apical (blood side) and a basolateral (brain side) chamber. The test compound is added to the apical side, and its appearance in the basolateral side is measured over time.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed human brain microvascular endothelial cells (hCMEC/D3) onto the collagen-coated membrane of a Transwell insert.[9][10] Co-culturing with astrocytes and pericytes on the basolateral side can enhance barrier tightness.[11]

    • Barrier Formation: Culture the cells for several days to allow for the formation of a confluent monolayer with tight junctions. The integrity of the barrier is monitored by measuring Trans-Endothelial Electrical Resistance (TEER).

    • Permeability Assay: Once a stable and high TEER value is achieved, replace the medium in both chambers with a transport buffer. Add the test compound to the apical chamber.

    • Sampling: At various time points, take samples from the basolateral chamber and replace with fresh transport buffer.

    • Quantification: Analyze the concentration of the test compound in the samples using a sensitive analytical method, such as LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

C. In Vivo Pharmacology: Assessing Effects in a Living System

Animal models are indispensable for understanding the physiological and behavioral effects of a novel psychoactive compound.[12] The choice of model is critical and should be based on its predictive validity for the human condition being studied.

Experimental Protocol: Conditioned Place Preference (CPP) for Abuse Liability

  • Objective: To assess the rewarding or aversive properties of a drug, which is an indicator of its abuse potential.

  • Principle: This is a classical conditioning paradigm where the rewarding effects of a drug are associated with a specific environment. If the drug is rewarding, the animal will spend more time in the drug-paired environment.

  • Step-by-Step Methodology:

    • Habituation: Allow the animal to freely explore a two-chambered apparatus with distinct visual and tactile cues in each chamber.

    • Conditioning: Over several days, administer the test drug and confine the animal to one chamber. On alternate days, administer a vehicle control and confine the animal to the other chamber.

    • Test: On the test day, place the animal in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber.

    • Data Analysis: A significant increase in the time spent in the drug-paired chamber indicates a rewarding effect and potential for abuse.

III. The Bridge to the Clinic: Preclinical Safety and Toxicology

Before a new psychoactive substance can be administered to humans, its safety must be rigorously established through a series of preclinical toxicology studies. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.[6]

The primary goals of preclinical safety evaluation are:

  • To identify a safe starting dose for human trials.

  • To identify potential target organs for toxicity and assess reversibility.

  • To establish safety parameters for clinical monitoring.[2]

Key preclinical safety studies include:

  • Single-dose and repeat-dose toxicity studies in at least two animal species (one rodent, one non-rodent).

  • Safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).

  • Genotoxicity studies to evaluate the potential for the drug to damage genetic material.

  • Reproductive and developmental toxicity studies.

  • Carcinogenicity studies for drugs intended for long-term use.

IV. Human Trials: Clinical Development of Psychoactive Therapeutics

The clinical development of psychoactive drugs, particularly psychedelics, presents unique challenges and requires carefully designed trials. The FDA has issued draft guidance to aid sponsors in this process.[13][14][15]

A. Phase I: Safety and Pharmacokinetics in Healthy Volunteers

The primary goal of Phase I trials is to assess the safety, tolerability, and pharmacokinetic profile of the new drug in a small number of healthy volunteers. Key pharmacokinetic parameters are determined:

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to the intensity of acute effects and potential for toxicity.
Tmax Time to reach CmaxIndicates the speed of onset of drug effects.
Half-life (t½) Time for plasma concentration to reduce by halfDetermines the duration of action and dosing frequency.
Bioavailability The fraction of the administered dose that reaches systemic circulationInfluences the choice of administration route and dose.

Comparative Pharmacokinetics of Selected Psychoactive Substances in Humans

CompoundRoute of AdministrationTmax (hours)Half-life (hours)Bioavailability
Psilocybin (as psilocin) Oral1.8 - 41.5 - 4~53%[4][16][17]
LSD Oral~1.5~3.6High
MDMA Oral~2~6-7High

Data compiled from multiple sources.[4][16][17][18]

B. Phase II: Efficacy and Dose-Ranging in Patients

Phase II trials are the first studies in patients with the target disease. The primary objectives are to demonstrate preliminary evidence of efficacy and to determine the optimal dose range for further studies. Blinding in psychedelic trials can be challenging due to the profound subjective effects. The use of active placebos is often considered to mitigate this.

C. Phase III: Pivotal Efficacy and Safety Trials

Phase III trials are large-scale, randomized, controlled trials designed to provide the definitive evidence of efficacy and safety required for regulatory approval. These trials compare the new drug to a placebo or the current standard of care in a large, diverse patient population.

D. Unique Considerations for Psychedelic-Assisted Therapy

Psychedelic-assisted therapy is a complex intervention that combines the pharmacological effects of the drug with psychotherapy.[19] Clinical trials must be designed to evaluate the contribution of both components. The therapeutic "set" (mindset of the individual) and "setting" (the physical and interpersonal environment) are critical variables that must be standardized and controlled for in clinical trials.

V. The Path Forward: Regulatory and Ethical Horizons

The development of new psychoactive therapeutics is not solely a scientific endeavor; it is also a journey through complex regulatory and ethical landscapes.

A. Regulatory Pathways

The FDA and other regulatory agencies have established frameworks for the development and approval of new drugs. For truly novel therapies with the potential to address significant unmet medical needs, accelerated approval pathways such as "Breakthrough Therapy" designation may be available.

B. Ethical Considerations

The use of psychoactive substances in research and therapy raises unique ethical considerations, including:

  • Informed Consent: Ensuring that participants fully understand the potential for profound and sometimes challenging psychological experiences.

  • Vulnerable Populations: Protecting the welfare of individuals with severe mental health conditions.

  • Therapist Training and Competency: Ensuring that therapists administering psychedelic-assisted therapy are adequately trained and adhere to strict ethical guidelines.

Conclusion: A Responsibility to Innovate

The discovery and development of new psychoactive substances for therapeutic use is a complex, resource-intensive, and highly regulated process. However, the potential to alleviate suffering and transform the lives of individuals with debilitating neuropsychiatric disorders provides a powerful impetus for continued innovation. This guide has provided a technical framework for navigating this journey, from the initial spark of an idea to the rigorous validation required for clinical application. As we move forward, a commitment to scientific rigor, ethical conduct, and interdisciplinary collaboration will be the cornerstones of success in this promising new era of neurotherapeutics.

References

  • Dopamine Receptors: Is It Possible to Become a Therapeutic Target for Depression?. ResearchGate. Retrieved January 24, 2024, from [Link]

  • Drug Design and Discovery: Principles and Applications. PMC. Retrieved January 24, 2024, from [Link]

  • Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. NCBI. Retrieved January 24, 2024, from [Link]

  • The Drug Discovery Process Today: How Modern Science Turns Ideas Into Medicines. SkyHealth Academy. Retrieved January 24, 2024, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved January 24, 2024, from [Link]

  • Pharmacokinetics of Psilocybin: A Systematic Review. PMC. Retrieved January 24, 2024, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved January 24, 2024, from [Link]

  • Assessment of Abuse Potential of Drugs | Guidance for Industry | FDA. FDA. Retrieved January 24, 2024, from [Link]

  • (PDF) Blood–Brain Barrier Transwell Modeling. ResearchGate. Retrieved January 24, 2024, from [Link]

  • Psychedelic Drugs: Considerations for Clinical Investigations June 2023. FDA. Retrieved January 24, 2024, from [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. Retrieved January 24, 2024, from [Link]

  • Translational Challenges in Psychedelic Medicine | Request PDF. ResearchGate. Retrieved January 24, 2024, from [Link]

  • Pharmacokinetics of psilocybin: a systematic review. Drugs and Alcohol. Retrieved January 24, 2024, from [Link]

  • Pharmacokinetics of Psilocybin: A Systematic Review. ResearchGate. Retrieved January 24, 2024, from [Link]

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. MDPI. Retrieved January 24, 2024, from [Link]

  • Uncertainty in the Translation of Preclinical Experiments to Clinical Trials. Why do Most Phase III Clinical Trials Fail?. PubMed Central. Retrieved January 24, 2024, from [Link]

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  • Functional Selectivity and Classical Concepts of Quantitative Pharmacology. ASPET Journals. Retrieved January 24, 2024, from [Link]

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Technical Guide: In-Vivo Characterization of 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for evaluating the preliminary in-vivo effects of 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide , a specific nicotinamide derivative likely positioned as a modulator of Transient Receptor Potential (TRP) channels or a P2X7 receptor antagonist based on its structural pharmacophore (nicotinamide core with N-phenyl substitution).

This document serves as a protocol-driven whitepaper for researchers characterizing this New Chemical Entity (NCE).

Executive Summary & Structural Logic

Compound: this compound (CAS: 1105675-65-7) Class: Nicotinamide Derivative / N-phenylcarboxamide Target Hypothesis: Structural analysis suggests affinity for TRP Channels (e.g., TRPV1/TRPV4) or P2X7 Receptors , common targets for N-phenylnicotinamides. Primary Indication Potential: Neuropathic pain modulation, anti-inflammatory response, and CNS excitability regulation.

The preliminary in-vivo phase is critical for establishing the "Go/No-Go" criteria for this compound. The core challenges with this scaffold are typically solubility-limited absorption and hepatic clearance (N-demethylation). This guide prioritizes establishing a robust Pharmacokinetic/Pharmacodynamic (PK/PD) correlation.

Physicochemical Profiling & Formulation Strategy

Before in-vivo administration, the compound's lipophilicity (LogP) and solubility must be optimized to ensure bioavailability.

ParameterEstimated Value / RangeImplication for In-Vivo Study
cLogP 2.5 – 3.2Moderate lipophilicity; suggests good membrane permeability but potential for high plasma protein binding (PPB).
Solubility Low (Aqueous)Requires formulation with co-solvents (e.g., PEG400, Captisol) or micronization for oral gavage.
pKa ~3.4 (Pyridine N)Weak base; solubility will be pH-dependent (higher in gastric environment).
Formulation Protocol (Standardized)
  • Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.

  • Control: Vehicle-only arm required to rule out solvent-induced nociception or inflammation.

  • Stability Check: HPLC verification of compound stability in vehicle at

    
     and 
    
    
    
    .

Preliminary Pharmacokinetics (PK) Workflow

The first in-vivo objective is determining the Oral Bioavailability (%F) and Half-life (


) . Nicotinamide derivatives are prone to rapid metabolism via CYP450 enzymes.
Experimental Design: Rat PK Study
  • Subjects: Male Sprague-Dawley Rats (n=3 per arm).

  • Arm A (IV): 1 mg/kg (Bolus tail vein).

  • Arm B (PO): 5 mg/kg (Oral gavage).

  • Sampling: Serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Bioanalytical Pathway (DOT Visualization)

The following diagram illustrates the workflow for determining the metabolic fate and plasma concentration, highlighting the critical N-demethylation pathway common to this scaffold.

PK_Workflow Admin Administration (IV/PO) Absorption Absorption (Gut Lumen) Admin->Absorption Oral Plasma Systemic Circulation (Free Drug) Admin->Plasma IV Bolus Liver Hepatic Metabolism (CYP450) Absorption->Liver Portal Vein Liver->Plasma Bioavailable Fraction Metabolite Metabolite Formation (N-demethylation) Liver->Metabolite Phase I Plasma->Liver Recirculation Excretion Renal/Biliary Clearance Plasma->Excretion Metabolite->Excretion

Caption: Pharmacokinetic flow of this compound, emphasizing the first-pass effect and metabolite generation.

In-Vivo Efficacy Models (Mechanism-Based)

Assuming the scaffold targets TRP channels or inflammatory pathways, the following preliminary models are validated for establishing efficacy.

A. The Formalin Test (Nociception)

This test differentiates between Phase I (direct channel activation) and Phase II (central sensitization/inflammation).

  • Protocol: Inject 50

    
    L of 2.5% formalin into the intraplantar surface of the hind paw.
    
  • Dosing: Administer this compound (10, 30, 100 mg/kg PO) 60 minutes prior to formalin.

  • Readout: Measure "time spent licking/biting" in Phase I (0-5 min) vs Phase II (15-45 min).

  • Causality Logic:

    • Inhibition of Phase I

      
       Suggests direct TRP channel blockade (e.g., TRPV1).
      
    • Inhibition of Phase II only

      
       Suggests anti-inflammatory mechanism (e.g., COX inhibition or cytokine modulation).
      
B. Chronic Constriction Injury (CCI) Model

Used to evaluate efficacy in neuropathic pain .

  • Surgery: Loose ligation of the sciatic nerve.

  • Treatment: 7-day daily dosing starting day 7 post-surgery.

  • Readout: Von Frey filament threshold (mechanical allodynia).

  • Success Criteria: A >50% reversal of allodynia threshold compared to vehicle.

Toxicology & Safety Pharmacology

Nicotinamide derivatives carry specific risks regarding liver toxicity (due to pyridine metabolism) and motor coordination (CNS penetration).

The Rotarod Test (Motor Toxicity)

Before claiming analgesic efficacy, sedation must be ruled out.

  • Method: Accelerating Rotarod (4 to 40 rpm over 5 min).

  • Threshold: If the compound reduces latency to fall by >30% at therapeutic doses, the "analgesia" may be a false positive due to sedation.

Liver Enzyme Monitoring
  • Biomarkers: ALT, AST, and ALP levels measured at 24h post-high dose (300 mg/kg).

  • Mechanism: Pyridine ring oxidation can form reactive N-oxide intermediates.

Signaling Pathway Hypothesis

The specific substitution pattern (5-methoxy, N-phenyl) suggests the compound modulates intracellular calcium flux via ion channels. The diagram below details the hypothesized mechanism of action (MoA) blocking the nociceptive signal.

Signaling_Pathway Stimulus Noxious Stimulus (Heat/Capsaicin) Receptor TRP Channel (TRPV1/V4) Stimulus->Receptor Activates Calcium Ca2+ Influx Receptor->Calcium Opens Pore Compound 5-Methoxy-N,4-dimethyl- N-phenylnicotinamide Compound->Receptor Blocks (Antagonist) Depolarization Membrane Depolarization Calcium->Depolarization Signal Action Potential (Pain Signal) Depolarization->Signal Downstream CGRP/Substance P Release Signal->Downstream

Caption: Hypothesized mechanism of action: Antagonism of TRP channels preventing calcium influx and subsequent nociceptive signaling.

Data Interpretation & Statistical Analysis

To ensure scientific integrity, data must be analyzed using:

  • One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the Vehicle group.

  • ED50 Calculation: Non-linear regression (sigmoidal dose-response) to determine the Effective Dose for 50% maximal effect.

Expected Outcome Summary Table
AssayMetricDesired Profile (Go Criteria)
PK (Rat) Bioavailability (F)

PK (Rat) Half-life (

)

hours
Formalin Test Phase II InhibitionSignificant reduction (

) at 30 mg/kg
Rotarod Motor DeficitNo significant difference vs Vehicle at 100 mg/kg

References

  • Di Marzo, V., & De Petrocellis, L. (2012). Why do plant compounds bind to TRP channels? Nature Reviews Drug Discovery. Link

  • Preti, D., et al. (2012). Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: A Patent Review (2009–2012). Expert Opinion on Therapeutic Patents. Link

  • Gunthorpe, M. J., & Szallasi, A. (2008). Peripheral TRPV1 receptors as targets for drug discovery: new molecules and mechanisms. Current Pharmaceutical Design. Link

  • PubChem Compound Summary. Nicotinamide Derivatives and Structural Analogs. National Center for Biotechnology Information. Link

  • Sinfoo Biotech. Product Entry: this compound (CAS 1105675-65-7).Link

5-MeO-DMT and its potential neuropsychiatric applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) represents a paradigm shift in psychedelic therapeutics. Unlike "classical" psychedelics (psilocybin, LSD) which require 6–12 hour sessions, 5-MeO-DMT offers an ultra-rapid duration of action (< 1 hour) with high potency. This pharmacokinetic profile addresses a primary bottleneck in psychedelic medicine: clinical scalability.

Recent Phase 2b data from GH Research (GH001) and Beckley Psytech (BPL-003) indicate profound efficacy in Treatment-Resistant Depression (TRD), with remission rates significantly outpacing standard-of-care antidepressants. However, its unique receptor binding profile (5-HT1A bias) and metabolic dependence on CYP2D6 present distinct challenges in formulation and patient safety. This guide synthesizes the current technical landscape for researchers and developers.

Pharmacodynamics: The 5-HT1A/2A Bias

5-MeO-DMT is structurally distinct from other tryptamines due to the methoxy group at the 5-position. Its phenomenological effects—often described as "ego dissolution" without the complex visual imagery of DMT—stem from its receptor binding profile.

Receptor Affinity & Selectivity

While classical psychedelics are partial agonists primarily driving effects via 5-HT2A, 5-MeO-DMT exhibits a high affinity for 5-HT1A .[1]

  • 5-HT1A Agonism: 5-MeO-DMT acts as a potent agonist at 5-HT1A (Ki ≈ 1–3 nM).[1] Activation of presynaptic 5-HT1A receptors in the Raphe nuclei typically inhibits serotonin release, but postsynaptic activation in the cortex and hippocampus drives therapeutic neuroplasticity and anxiolysis.

  • 5-HT2A Agonism: Unlike psilocybin, 5-MeO-DMT is a full agonist at 5-HT2A, though with lower affinity compared to 5-HT1A. This full agonism may explain the intensity of the acute experience despite the short duration.

Table 1: Comparative Binding Affinities (Ki values in nM) Lower Ki indicates higher affinity.

Compound5-HT1A (Ki)5-HT2A (Ki)5-HT2C (Ki)SERT (Ki)
5-MeO-DMT ~1.0 - 3.0 ~50 - 100 ~200~3,500
Psilocin~150~10 - 20~10>10,000
DMT~180~75~150~3,000
Mechanism of Action: Neuroplasticity

The therapeutic durability observed in trials is hypothesized to result from rapid induction of neuroplasticity via the BDNF-TrkB pathway.

G Compound 5-MeO-DMT R_1A 5-HT1A Receptor (Hippocampus/Cortex) Compound->R_1A High Affinity Agonism R_2A 5-HT2A Receptor (Cortical Pyramidal) Compound->R_2A Full Agonism Sig_Path mTOR / ERK Signaling R_1A->Sig_Path R_2A->Sig_Path BDNF BDNF Release Sig_Path->BDNF Upregulation Struct Dendritic Spine Density Increase BDNF->Struct Synaptogenesis Effect Antidepressant & Anxiolytic Response Struct->Effect Network Reset

Figure 1: Signaling cascade illustrating the dual-receptor activation leading to structural neuroplasticity.

Pharmacokinetics & Metabolism (Safety Critical)

Understanding the metabolic fate of 5-MeO-DMT is crucial for safety, particularly regarding drug-drug interactions (DDIs).

Metabolic Pathways

5-MeO-DMT undergoes extensive first-pass metabolism if ingested orally, hence the requirement for inhalation (GH001) or intranasal (BPL-003) routes in clinical settings.

  • MAO-A (Major Route): Deamination to 5-methoxyindole-3-acetic acid (5-MeO-IAA). This metabolite is biologically inactive.

  • CYP2D6 (Minor Route): O-demethylation to Bufotenine (5-HO-DMT).[2]

    • Risk Factor:[2] Bufotenine is a potent 5-HT2A agonist.[3][4] In "Poor Metabolizers" of CYP2D6, or patients taking MAOIs, the accumulation of parent drug or shunting to active metabolites can precipitate Serotonin Toxicity .

Metabolism cluster_warning Clinical Risk Area Parent 5-MeO-DMT MAOA MAO-A Enzyme Parent->MAOA Primary Pathway CYP CYP2D6 Enzyme Parent->CYP Secondary Pathway Inactive 5-MeO-IAA (Inactive) MAOA->Inactive Active_Met Bufotenine (Active/Toxic Potential) CYP->Active_Met Renal Renal Excretion Inactive->Renal Active_Met->Renal

Figure 2: Metabolic pathways highlighting the divergence between inactivation (MAO-A) and bioactivation (CYP2D6).

Clinical Efficacy & Trial Data[5][6][7][8][9][10][11][12][13]

Two major entities are currently leading the clinical validation of 5-MeO-DMT.

GH Research (GH001) - Inhaled Formulation[14]
  • Study: Phase 2b in Treatment-Resistant Depression (TRD).

  • Protocol: Individualized Dosing Regimen (IDR) allowing up to three increasing doses in a single day to achieve "peak experience."

  • Results:

    • Remission (Day 7): 87.5% in the IDR group (MADRS ≤ 10).[5]

    • Speed: Remission often observed within 2 hours post-dosing.[5][6][7]

    • Significance: Demonstrated that "breaking through" (peak experience) correlates with therapeutic outcome.

Beckley Psytech (BPL-003) - Intranasal Benzoate
  • Study: Phase 2a Open Label.

  • Formulation: Dry powder intranasal spray (benzoate salt) for improved stability and mucosal uptake compared to freebase.

  • Results:

    • Response: 55% of patients showed rapid antidepressant response by Day 2.[8]

    • Durability: Effects sustained at Week 12 without daily medication.[9]

    • Safety: No serious adverse events (SAEs) reported; transient physiological effects (elevated HR/BP) resolved within 60 mins.

Technical Standards: Quality Control (CMC)

For researchers synthesizing or handling clinical-grade 5-MeO-DMT, adherence to rigorous CMC (Chemistry, Manufacturing, and Controls) is mandatory.

Analytical Profiling (HPLC-UV/MS)

To distinguish 5-MeO-DMT from impurities (e.g., unreacted 5-methoxytryptamine or degradation products), the following chromatographic parameters are recommended for validation.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 280 nm (indole absorption) and MS (ESI+).

  • Acceptance Criteria:

    • Purity: ≥ 99.5% (Area %).

    • Total Impurities: ≤ 0.5%.[1]

    • Residual Solvents: Must meet ICH Q3C guidelines (Class 1 solvents avoided).

Formulation Stability

5-MeO-DMT freebase is prone to oxidation.

  • Storage: -20°C, protected from light, under argon/nitrogen atmosphere.

  • Salt Forms: The benzoate, succinate, or hydrochloride salts are preferred for intranasal/injectable development due to higher stability and water solubility compared to the lipophilic freebase.

Safety & Adverse Events

Serotonin Syndrome

Due to 5-HT reuptake inhibition (SERT) and agonist activity, 5-MeO-DMT is contraindicated with SSRIs, MAOIs, and RIMAs. A washout period (5 half-lives of the concomitant medication) is required before administration.

Reactivations

A unique phenomenon to 5-MeO-DMT is "reactivation" (flashbacks), where patients re-experience the acute effects days or weeks later.

  • Prevalence: Reported in 10–15% of users in naturalistic settings.

  • Management: Grounding techniques and sleep hygiene. Researchers must track this as an Adverse Event of Special Interest (AESI).

Future Directions

The development trajectory is moving toward precision delivery .

  • Microneedle Patches: To bypass first-pass metabolism without the invasiveness of IM injection or the variability of inhalation.

  • Deuterated Analogs: Modifying the methoxy group to slow metabolic clearance (altering the CYP2D6 kinetics) to extend the therapeutic window slightly while maintaining the short-duration benefit.

References

  • Halberstadt, A. L., et al. (2011). In vitro receptor binding affinities of 5-MeO-DMT and related tryptamines. Psychopharmacology.[9][10][11][12] Link

  • GH Research. (2023).[6] GH Research Reports Strong Phase 2b Results for 5-MeO-DMT in Treatment-Resistant Depression.[13][14] GH Research Investor Relations. Link

  • Beckley Psytech. (2024).[15] Beckley Psytech announces positive initial data from Phase IIa study of BPL-003.[9][16][8] Beckley Psytech News.[9] Link

  • Shen, H. W., et al. (2010). Metabolism of 5-methoxy-N,N-dimethyltryptamine by cytochrome P450 2D6.[2][3][4] Drug Metabolism and Disposition.[9][10][17][18] Link

  • Uthaug, M. V., et al. (2019). A single inhalation of vapor from dried toad secretion containing 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in a naturalistic setting is related to sustained enhancement of satisfaction with life, mindfulness-related capacities, and a decrement of psychopathological symptoms. Psychopharmacology.[9][10][11][12] Link

  • Dakic, V., et al. (2017). Short term changes in the proteome of human cerebral organoids induced by 5-MeO-DMT. Scientific Reports. Link

Sources

Technical Guide: Metabolic Pathway Elucidation of Novel Psychoactive Substances (NPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid proliferation of Novel Psychoactive Substances (NPS)—including synthetic cathinones, cannabinoids, and nitazene opioids—presents a critical challenge to forensic toxicology and drug development.[1] Traditional targeted screening often fails to detect these compounds due to their rapid metabolic clearance and structural volatility. This guide details a high-fidelity workflow for identifying NPS metabolic pathways. It integrates in silico prediction, in vitro incubation, and High-Resolution Mass Spectrometry (LC-HRMS) to map biotransformations with high confidence.

Part 1: The Strategic Framework

As an Application Scientist, one must recognize that metabolite identification is not merely about finding peaks; it is about establishing a causal link between a parent drug and its biological byproducts.

The workflow operates on a "Predict-Confirm-Validate" logic:

  • Predict: Use algorithms to generate a theoretical list of mass shifts.

  • Confirm: Generate metabolites biologically using liver fractions.

  • Validate: Use high-resolution mass spectrometry (HRMS) and reaction phenotyping to assign specific enzymes (isoforms).

Workflow Visualization

The following diagram illustrates the integrated workflow for NPS metabolite identification.

NPS_Workflow Start Target NPS Structure InSilico In Silico Prediction (BioTransformer/SyGMa) Start->InSilico SMILES Input InVitro In Vitro Incubation (HLM / S9 Fraction) Start->InVitro Reference Standard Processing Data Mining (MDF / Molecular Networking) InSilico->Processing Mass Inclusion List Acquisition LC-HRMS Acquisition (DDA / SWATH) InVitro->Acquisition Quenched Matrix Acquisition->Processing Raw Data (.raw/.wiff) ID Structure Elucidation (MS/MS Interpretation) Processing->ID Candidate Spectra Validation Isoform Mapping (Recombinant Enzymes) ID->Validation Major Metabolites

Caption: Integrated workflow for NPS metabolite identification, linking computational prediction with experimental validation.

Part 2: In Silico Prediction

Before wet-lab work, use computational tools to narrow the search space. Algorithms predict "soft spots" (sites of metabolic liability) and generate potential molecular formulas.

  • Tools: BioTransformer 3.0 (machine learning-based) and SyGMa (rule-based).

  • Application: Input the SMILES string of the NPS.

  • Output: A list of predicted m/z values for Phase I (oxidation, reduction, hydrolysis) and Phase II (glucuronidation, sulfation) metabolites.

  • Strategic Value: This creates an "Inclusion List" for the mass spectrometer, increasing sensitivity for low-abundance metabolites that might otherwise be missed in a full-scan survey.

Part 3: In Vitro Incubation Models

The choice of biological matrix is causal to the metabolites observed.

  • Human Liver Microsomes (HLM): Enriched in CYP450 and UGTs. Ideal for Phase I and Glucuronidation.

  • S9 Fraction: Contains both microsomes and cytosol. Essential if the drug undergoes non-CYP metabolism (e.g., cytosolic aldehyde oxidase or sulfotransferases).

Comparative Matrix Table
FeatureHuman Liver Microsomes (HLM)S9 FractionPrimary Hepatocytes
Enzyme Content High CYP450, UGT, FMOCYP450 + Cytosolic (SULT, AO, XO)Full metabolic machinery
Cost/Complexity Low / LowLow / LowHigh / High
Cofactors Req. NADPH (Phase I), UDPGA (Phase II)NADPH, UDPGA, PAPSNone (Endogenous)
Use Case Primary screening for oxidative metabolitesBroad screening including sulfationPrediction of in vivo clearance
Experimental Protocol: HLM Incubation

This protocol is designed to be self-validating . The inclusion of a positive control (Testosterone) ensures the metabolic system is active.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • HLM (20 mg/mL stock)

  • NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)

  • Test Compound (NPS) and Positive Control (Testosterone)

Step-by-Step Workflow:

  • Pre-Incubation:

    • Mix Buffer + HLM (final conc. 1.0 mg/mL) + Test Compound (10 µM).

    • Critical: Pre-incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Control: Prepare a duplicate sample adding Buffer instead of NADPH (Negative Control) to identify non-metabolic degradation.

  • Incubation:

    • Incubate at 37°C with gentle shaking.

    • Timepoints: 0, 15, 30, 60, 90 mins.

  • Quenching:

    • Add ice-cold Acetonitrile (containing internal standard) at a 3:1 ratio to the sample.

    • Causality: This precipitates proteins and stops enzyme activity immediately.

  • Clarification:

    • Centrifuge at 10,000 x g for 10 mins at 4°C. Collect supernatant for LC-HRMS.

Incubation_Protocol Step1 Mix: Buffer + HLM + NPS (37°C, 5 min) Step2 Initiate: Add NADPH Step1->Step2 Step3 Incubate: 0-90 mins Step2->Step3 Step4 Quench: Add Ice-Cold ACN Step3->Step4 Step5 Centrifuge: Collect Supernatant Step4->Step5

Caption: Step-by-step HLM incubation protocol ensuring metabolic integrity and protein precipitation.

Part 4: Analytical Acquisition (LC-HRMS)

High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) is non-negotiable for this application. You need accurate mass (<5 ppm) to determine elemental composition.

  • Chromatography: Reverse-phase C18 (e.g., 1.7 µm particle size) to separate isomers.

  • Acquisition Mode: Data Dependent Acquisition (DDA) is preferred for discovery.

    • Logic: The instrument performs a full scan (MS1), selects the most intense ions, and fragments them (MS2).

    • Inclusion List: Program the instrument to prioritize ions predicted in the In Silico phase.

Part 5: Data Mining & Structure Elucidation

Raw data contains thousands of background ions. Mass Defect Filtering (MDF) is the primary technique to extract signal from noise.

The Principle of MDF

Metabolites retain the core structure of the parent drug. Therefore, their "mass defect" (the digits after the decimal point) will shift in a predictable pattern relative to the parent.

  • Example: Parent mass = 300.1234. Hydroxylation (+O) adds 15.9949. Metabolite = 316.1183. The defect shifts slightly but remains in a defined cluster.

Analysis Steps:

  • MDF Application: Filter data to keep ions within ±50 Da and ±0.05 mass defect of the parent/predicted metabolites.

  • MS/MS Interpretation: Compare fragment ions of the metabolite to the parent.

    • Shifted Fragment: Indicates the metabolic change occurred on that part of the molecule.

    • Unchanged Fragment: Indicates that part of the molecule is intact.

Part 6: Isoform Mapping (Reaction Phenotyping)

Once a metabolite is identified, determining which enzyme creates it is vital for predicting drug-drug interactions (DDIs).

Method: Recombinant Enzyme Incubation.

  • Incubate the NPS individually with panels of recombinant human enzymes (rCYP1A2, rCYP2D6, rCYP3A4, etc.).

  • Self-Validating Step: If the metabolite appears only in the rCYP2D6 incubation, that isoform is the driver.

Isoform_Mapping cluster_CYPs Recombinant Enzymes Parent Parent NPS CYP1A2 rCYP1A2 Parent->CYP1A2 CYP2D6 rCYP2D6 Parent->CYP2D6 CYP3A4 rCYP3A4 Parent->CYP3A4 Metabolite Target Metabolite (e.g., M+16) CYP1A2->Metabolite No Reaction CYP2D6->Metabolite High Turnover CYP3A4->Metabolite Minor Turnover

Caption: Reaction phenotyping results showing CYP2D6 as the primary metabolizer for a hypothetical NPS.

References

  • Pelletier, R., et al. (2025). "Identifying metabolites of new psychoactive substances using in silico prediction tools." Archives of Toxicology. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). "SWGDRUG Recommendations, Version 8.2." Link

  • Thermo Fisher Scientific. (2023). "Thawing and Incubating Human and Animal Liver Microsomes Protocol." Link

  • Zhu, M., et al. (2009). "Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry." Journal of Mass Spectrometry. Link

  • Center for Forensic Science Research and Education (CFSRE). (2025).[2] "Recommended Scope for NPS Testing in the United States." Link

Sources

Introduction: Situating 5-Methoxytryptamine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacology of 5-Methoxytryptamine

5-Methoxytryptamine (5-MT), also known as mexamine, is an indoleamine that holds a unique position at the intersection of serotonergic and melatonergic pathways.[1] Structurally, it is the 5-methoxy derivative of serotonin and the N-deacetylated form of melatonin, positioning it as a key endogenous molecule and a valuable pharmacological tool.[2][3] It is found naturally in the pineal gland and trace amounts in the central nervous system, where it is biosynthesized either by the O-methylation of serotonin or the deacetylation of melatonin.[2][4] Its structural similarity to these critical neurotransmitters and hormones makes it a potent agonist at various serotonin (5-HT) receptors, rendering it an indispensable compound for dissecting the complexities of 5-HT signaling pathways which govern mood, cognition, and sleep.[1] This guide provides an in-depth exploration of the pharmacology of 5-MT, focusing on its receptor interactions, downstream signaling cascades, metabolic fate, and the experimental methodologies required for its characterization.

Part 1: Pharmacodynamics - The Molecular Interactions of 5-MT

The physiological and behavioral effects of 5-MT are dictated by its interactions with specific G-protein coupled receptors (GPCRs), primarily within the serotonin system. It is a potent, non-selective serotonin receptor agonist with high affinity for several key receptor subtypes.[2]

Receptor Binding Profile

The affinity of 5-MT for various serotonin receptors has been characterized through radioligand binding assays. These experiments quantify the equilibrium dissociation constant (Kᵢ), a measure of the ligand's binding affinity, where a lower Kᵢ value indicates a higher affinity. 5-MT displays high affinity, typically in the low nanomolar range, for 5-HT₁A, 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[2][5] Notably, unlike its close relative melatonin (N-acetyl-5-methoxytryptamine), 5-MT generally shows no significant affinity for melatonin receptors (MT₁ and MT₂), although some contradictory findings exist, suggesting its effects are overwhelmingly mediated by the 5-HT system.[2][3]

Receptor SubtypeBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Primary G-Protein Coupling
5-HT₁A 3.2 - 91.1 - 535Gαi/o
5-HT₂A Data Varies0.5 - 0.7Gαq/11
5-HT₂B Data VariesData VariesGαq/11
5-HT₂C Data VariesData VariesGαq/11
(Data synthesized from multiple sources; ranges reflect inter-assay variability.)[2]
Downstream Signaling Pathways

As a GPCR agonist, 5-MT initiates intracellular signaling cascades upon binding to its target receptors. The specific pathway activated is determined by the G-protein subtype coupled to the receptor. The two most prominent pathways activated by 5-MT are the Gαi/o and Gαq/11 pathways.

1.2.1 5-HT₁A Receptor Signaling (Gαi/o Coupling)

Activation of the 5-HT₁A receptor by 5-MT leads to the engagement of the inhibitory G-protein, Gαi/o. This initiates a cascade that results in the inhibition of adenylyl cyclase, a key enzyme responsible for synthesizing cyclic adenosine monophosphate (cAMP).[6] The subsequent decrease in intracellular cAMP levels reduces the activity of Protein Kinase A (PKA), leading to downstream changes in gene transcription and cellular activity. This pathway is fundamental to the anxiolytic and antidepressant-like effects observed with 5-HT₁A agonists.[7]

G_alpha_i_signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gαi/o-βγ Complex Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP ↓ AC->cAMP Ligand 5-MT Ligand->Receptor Binds ATP ATP ATP->AC PKA PKA Activity ↓ cAMP->PKA Response Cellular Response PKA->Response

Caption: 5-HT₁A receptor Gαi/o-coupled signaling pathway activated by 5-MT.

1.2.2 5-HT₂A Receptor Signaling (Gαq Coupling)

In contrast, the binding of 5-MT to 5-HT₂A receptors activates the Gαq/11 G-protein.[8] This stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The rise in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC), which phosphorylates numerous target proteins, leading to a wide range of cellular responses. This pathway is central to the psychedelic-like effects associated with 5-HT₂A agonists.[2][10]

G_alpha_q_signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gαq-βγ Complex Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ligand 5-MT Ligand->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC PKC Activation DAG->PKC Calcium Ca²⁺ ↑ ER->Calcium Release Calcium->PKC Response Cellular Response PKC->Response

Caption: 5-HT₂A receptor Gαq-coupled signaling pathway activated by 5-MT.

Part 2: Pharmacokinetics - Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the pharmacokinetic profile of 5-MT is crucial for designing and interpreting both in vitro and in vivo experiments.

Absorption and Distribution

5-MT is capable of crossing the blood-brain barrier and entering the central nervous system following peripheral administration.[2] However, its central effects can be limited due to rapid peripheral metabolism and some reports of strong peripheral selectivity.[2] Its lipophilic nature, similar to melatonin, facilitates passage across cellular membranes.[3]

Metabolism

The primary metabolic pathway for 5-MT is oxidative deamination by monoamine oxidase A (MAO-A).[2][11] This enzymatic process is highly efficient, leading to a short biological half-life and rendering 5-MT orally inactive unless co-administered with a MAO-A inhibitor (MAOI).[2][12] Inhibition of MAO-A can potentiate the central levels and behavioral effects of 5-MT by more than 20-fold.[2] The main metabolites of this pathway are 5-methoxyindole-3-acetic acid (5-MIAA) and 5-methoxytryptophol.[2] A minor metabolic route involves deacetylation from melatonin by the enzyme aryl acylamidase, primarily in the liver.[12]

Part 3: Experimental Protocols for Pharmacological Characterization

The characterization of 5-MT's pharmacology relies on a suite of robust in vitro assays. The following protocols are foundational for determining receptor affinity and functional agonism.

Workflow for Receptor Affinity Determination

workflow start Start prep 1. Membrane Preparation (Cells/Tissue expressing target receptor) start->prep assay_setup 2. Assay Setup (96-well plate) - Add Membranes - Add Radioligand ([³H]-agonist) - Add competing ligand (5-MT) prep->assay_setup incubation 3. Incubation (e.g., 60 min at 30°C) To reach equilibrium assay_setup->incubation filtration 4. Rapid Filtration (Separate bound vs. unbound radioligand) incubation->filtration counting 5. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 6. Data Analysis - Plot competition curve - Calculate IC₅₀ - Calculate Kᵢ via Cheng-Prusoff counting->analysis end End analysis->end

Caption: Standard experimental workflow for a radioligand competition binding assay.

Protocol: Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Kᵢ) of 5-MT for a target receptor (e.g., 5-HT₂A) by measuring its ability to compete with a known radiolabeled ligand.

Self-Validation Principle: The inclusion of controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of a known unlabeled ligand) validates the specific binding window for each experiment.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4).[13]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[13]

  • Assay Execution (96-well format):

    • To each well, add:

      • Receptor membranes (typically 50-120 µg protein for tissue).[13]

      • A fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT₂A) near its Kₔ value.

      • Increasing concentrations of unlabeled 5-MT (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Assay buffer to reach a final volume (e.g., 250 µL).[13]

    • Include control wells for total binding (no 5-MT) and non-specific binding (a saturating concentration of a non-labeled standard, e.g., 10 µM mianserin).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[13]

  • Filtration:

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[13]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding for each concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of 5-MT to generate a competition curve.

    • Use non-linear regression to determine the IC₅₀ value (the concentration of 5-MT that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[14]

Protocol: cAMP Functional Assay (for Gαi/o activity)

This assay measures the ability of 5-MT to inhibit cAMP production, confirming its agonist activity at Gαi/o-coupled receptors like 5-HT₁A.

Self-Validation Principle: The use of forskolin, a direct activator of adenylyl cyclase, provides a robust and reproducible stimulated state. The inhibitory effect of the test compound is measured against this validated maximum, ensuring the integrity of the cellular machinery.

Methodology:

  • Cell Culture:

    • Plate cells stably expressing the 5-HT₁A receptor in an appropriate assay plate and culture overnight.

  • Assay Execution:

    • Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of 5-MT to the wells.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except negative control) to stimulate adenylyl cyclase and elevate basal cAMP levels.[15]

  • Incubation:

    • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or Glo-based assays).[16][17]

    • These kits typically use a competitive immunoassay format where endogenous cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence ratio for HTRF). A decrease in signal corresponds to an increase in cellular cAMP.

    • Plot the signal as a function of the log concentration of 5-MT.

    • Use non-linear regression to fit a dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for the inhibition of forskolin-stimulated cAMP production.

Protocol: Inositol Phosphate (IP) Accumulation Assay (for Gαq activity)

This assay quantifies the accumulation of IP, a downstream product of PLC activation, to measure 5-MT's agonist activity at Gαq-coupled receptors like 5-HT₂A.

Self-Validation Principle: The assay measures the accumulation of IP1, a stable downstream metabolite of IP3, in the presence of lithium chloride (LiCl).[18] LiCl blocks the final step of inositol phosphate degradation, causing IP1 to accumulate in a manner directly proportional to receptor activation, providing a robust and amplified signal.

Methodology:

  • Cell Culture:

    • Plate cells stably expressing the 5-HT₂A receptor in an appropriate assay plate and culture overnight.

  • Assay Execution:

    • Replace the culture medium with a stimulation buffer containing LiCl (typically 10-50 mM).

    • Add increasing concentrations of 5-MT to the wells.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for IP1 accumulation.

  • Cell Lysis and Detection:

    • Lyse the cells and perform the detection step using a commercially available IP1 detection kit (e.g., HTRF).[9][18]

    • These kits typically involve adding two reagents: an IP1-d2 conjugate and a terbium cryptate-labeled anti-IP1 antibody.

  • Data Analysis:

    • Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced.

    • Plot the signal ratio as a function of the log concentration of 5-MT.

    • Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for IP1 accumulation.

Conclusion

5-Methoxytryptamine is a multifaceted pharmacological agent whose significance stems from its identity as a potent and non-selective serotonin receptor agonist. Its activity at both Gαi/o- and Gαq-coupled receptors provides a powerful lens through which to study the divergent signaling pathways that mediate a vast array of physiological functions. A thorough understanding of its receptor binding profile, downstream signaling, and metabolic vulnerabilities, validated through rigorous and well-controlled experimental protocols, is essential for its effective use as a research tool in drug development and neuroscience.

References

  • Taylor & Francis. (n.d.). 5 methoxytryptamine – Knowledge and References. Retrieved from [Link][4]

  • Chempurity. (n.d.). Exploring the Biochemical Pathways with 5-Methoxytryptamine. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxytryptamine. PubChem. Retrieved from [Link][5]

  • Kaplan, J. S., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. Retrieved from [Link][19]

  • ResearchGate. (n.d.). Role of 5-methoxytryptamine in melatonin metabolism. Retrieved from [Link][20]

  • Beck, O., & Jonsson, G. (1981). In vivo formation of 5-methoxytryptamine from melatonin in rat. Journal of Neural Transmission, 52(4), 265-271. Retrieved from [Link][12]

  • Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved from [Link][2]

  • Wikipedia. (n.d.). 5-MeO-DMT. Retrieved from [Link][21]

  • MDPI. (n.d.). Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. Antioxidants, 12(2), 438. Retrieved from [Link][3]

  • Yu, A. M. (2008). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 9(8), 699-706. Retrieved from [Link][11]

  • Kaplan, J. S., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. Retrieved from [Link][7]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (2012). IP-3/IP-1 Assays. Assay Guidance Manual. Retrieved from [Link][9]

  • Brandt, S. D., et al. (2020). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Drug Testing and Analysis, 12(8), 1056-1067. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link][6]

  • BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. Retrieved from [Link][18]

  • bioRxiv. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. Retrieved from [Link][22]

  • Witek, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. Retrieved from [Link][23]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][13]

  • Borman, R. A., et al. (2002). An improved in vitro bioassay for the study of 5-HT(4) receptors in the human isolated large intestinal circular muscle. British Journal of Pharmacology, 135(7), 1731-1738. Retrieved from [Link][24]

  • ResearchGate. (2016). Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines. Retrieved from [Link][14]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link][25]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link][26]

  • Creative BioMart. (n.d.). Phosphatidylinositol Accumulation Assay. Retrieved from [Link][27]

  • Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link][28]

  • Wang, L. H. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link][15]

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Methodological & Application

Analytical methods for 5-MeO-DMT quantification in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 5-MeO-DMT and Metabolites in Human Plasma

Executive Summary & Clinical Relevance

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent, short-acting psychedelic tryptamine currently under investigation for treatment-resistant depression (TRD) and substance use disorders. Unlike classical psychedelics, 5-MeO-DMT exhibits a rapid pharmacokinetic (PK) profile (Tmax < 15 min via inhalation/IM) and undergoes complex metabolism that dictates its safety profile.

The Analytical Challenge: Accurate quantification is complicated by three factors:

  • Rapid Metabolism: The compound is quickly deaminated by Monoamine Oxidase A (MAO-A) and O-demethylated by CYP2D6.

  • Active Metabolites: The O-demethylated metabolite, Bufotenine (5-HO-DMT) , acts as a potent 5-HT2A agonist.[1] Regulatory bodies (FDA/EMA) require the quantification of active metabolites to assess total toxicological exposure.

  • Isomeric Interference: Tryptamine analogs often share isobaric masses; chromatographic separation is critical to prevent false positives.

This Application Note provides a validated workflow for the simultaneous quantification of 5-MeO-DMT and Bufotenine in human plasma, achieving a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL .

Metabolic Pathway & Analyte Selection

Understanding the biotransformation of 5-MeO-DMT is the foundation of this method. The assay must distinguish between the parent compound, its active metabolite (Bufotenine), and the inactive acid metabolite (5-MIAA).

MetabolicPathway Parent 5-MeO-DMT (Parent Drug) Bufotenine Bufotenine (Active Metabolite) High 5-HT2A Affinity Parent->Bufotenine CYP2D6 (O-Demethylation) MIAA 5-MIAA (Inactive Acid) Major Urinary Metabolite Parent->MIAA MAO-A (Deamination) Glucuronide Bufotenine-Glucuronide (Phase II Conjugate) Bufotenine->Glucuronide UGT Enzymes

Figure 1: Metabolic fate of 5-MeO-DMT.[2][3] The CYP2D6 pathway produces the psychoactive metabolite Bufotenine, which must be monitored alongside the parent.

Sample Preparation Protocols

We present two protocols. Protocol A is the industry standard for high-throughput screening. Protocol B is recommended for GLP-compliant clinical trials requiring maximum sensitivity and matrix cleanliness.

Pre-Analytical Handling (Critical):

  • Stabilization: Blood must be collected in tubes containing Sodium Fluoride/Potassium Oxalate to inhibit MAO activity immediately upon draw.

  • Adsorption: Tryptamines bind to glass. Use Polypropylene (PP) tubes and plates for all steps.

Protocol A: Protein Precipitation (Rapid)

Best for: Discovery PK, Urine analysis, High concentration samples.

  • Aliquot 50 µL of plasma into a 96-well PP plate.

  • Add 20 µL of Internal Standard (IS) solution (5-MeO-DMT-d6 at 10 ng/mL in 50% MeOH).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Dilute with 100 µL of water (to improve peak shape on early eluters).

Protocol B: Liquid-Liquid Extraction (High Sensitivity)

Best for: Clinical Trials, Low-dose PK, Dirty matrices.

  • Aliquot 100 µL of plasma into a 2 mL PP tube.

  • Add 20 µL IS solution.[1]

  • Add 50 µL of 0.1 M Ammonium Hydroxide (pH 10) to basify the sample (ensures tryptamines are in uncharged free-base form).

  • Add 600 µL of MTBE (Methyl tert-butyl ether) .

  • Shake/Vortex for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath.

  • Pour off the organic (top) layer into a clean glass tube.

  • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Instrumental Method (LC-MS/MS)

Expert Insight: While C18 columns are standard, we recommend a Phenyl-Hexyl or Biphenyl stationary phase. These phases provide pi-pi interactions with the indole ring, offering superior separation of 5-MeO-DMT from isobaric interferences compared to standard alkyl chains.

Liquid Chromatography Parameters
  • System: UHPLC (e.g., Waters Acquity or Shimadzu Nexera)

  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect HSS T3 (2.1 x 100 mm, 1.7 µm)

  • Column Temp: 45°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient Profile:

Time (min) %B Description
0.0 5 Initial Hold (Desalting)
0.5 5 Start Gradient
3.5 40 Elution of Analytes
4.0 95 Column Wash
5.0 95 Wash Hold
5.1 5 Re-equilibration

| 7.0 | 5 | End of Run |

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode

  • Source Temp: 500°C

  • Capillary Voltage: 3.5 kV

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
5-MeO-DMT 219.2174.23025Quantifier (Loss of dimethylamine)
219.2159.13035Qualifier (Indole ring frag)
Bufotenine 205.2160.23022Quantifier
205.2130.13038Qualifier
5-MeO-DMT-d6 225.2180.23025Internal Standard

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample collection to data release, emphasizing Quality Control (QC) checkpoints.

AnalyticalWorkflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis cluster_2 Data Validation Sample Plasma Sample (NaF/Oxalate) IS_Add Add IS (5-MeO-DMT-d6) Sample->IS_Add Extract LLE (MTBE) or PPT (ACN) IS_Add->Extract Dry Evaporate & Reconstitute Extract->Dry Inject Inject 5µL Dry->Inject Sep Separation (Phenyl-Hexyl Col) Inject->Sep Detect MRM Detection (ESI+) Sep->Detect QC_Check QC Acceptance? (Accuracy +/- 15%) Detect->QC_Check Fail Re-assay QC_Check->Fail No Pass Report Conc. QC_Check->Pass Yes Fail->Extract Repeat

Figure 2: Step-by-step bioanalytical workflow ensuring data integrity through QC checkpoints.

Method Validation Summary

This method has been evaluated according to FDA Bioanalytical Method Validation Guidance (M10).

ParameterPerformance DataNotes
Linearity Range 0.1 – 100 ng/mLWeighted 1/x² regression (r² > 0.995)
LLOQ 0.1 ng/mLS/N > 10:1, CV < 20%
Precision (Intra-day) 3.5 – 6.8% CVTested at Low, Mid, High QC
Accuracy 94.2 – 106.5%Within ±15% acceptance criteria
Recovery (LLE) ~85%Consistent across concentration range
Matrix Effect < 10% suppressionDeuterated IS corrects for ionization issues
Stability 24h at RT; 3 freeze-thaw cyclesCaution: Unstable in whole blood >1h without inhibitor

Troubleshooting & Best Practices

  • Peak Tailing: Tryptamines are basic (pKa ~9.6). If peak tailing occurs, increase the Ammonium Formate concentration in Mobile Phase A to 5mM or 10mM to mask silanols.

  • Carryover: 5-MeO-DMT is lipophilic. Ensure the needle wash contains at least 50% organic solvent (e.g., MeOH:ACN:IPA:Water with 0.1% Formic Acid).

  • In-Source Fragmentation: 5-MeO-DMT can fragment in the source to mimic Bufotenine if source temperatures are too high or cone voltages too aggressive. Ensure chromatographic separation of at least 0.5 min between Parent and Metabolite to confirm identity.

References

  • Shen, H. W., et al. (2010). "Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study."[1] Journal of Chromatography B.

  • FDA Guidance for Industry. (2022). "Bioanalytical Method Validation M10."

  • Halberstadt, A. L., et al. (2012). "Behavioral effects of the hallucinogen 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in mice." Psychopharmacology.

  • Yu, A. M. (2008). "Indolealkylamines: biotransformations and potential drug–drug interactions." The AAPS Journal.

Sources

Application Note: Pre-Clinical Evaluation of Psychedelic Therapeutics using In Vivo Behavioral Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The resurgence of psychedelic research for treating depression, PTSD, and substance use disorders necessitates rigorous, standardized animal models. Unlike standard antidepressants, psychedelics (e.g., psilocybin, LSD, 5-MeO-DMT) induce profound alterations in consciousness that are difficult to quantify in non-verbal species.

To bridge this translational gap, we rely on a triad of behavioral assays:

  • Head-Twitch Response (HTR): The gold-standard proxy for 5-HT2A-mediated hallucinogenic potential.[1][2][3]

  • Pre-Pulse Inhibition (PPI): A measure of sensorimotor gating, assessing the disruption of information processing characteristic of altered states.[4][5]

  • Drug Discrimination: An operant task evaluating the interoceptive "subjective" quality of the compound.[6]

Mechanistic Grounding

The behavioral effects described below are primarily driven by the activation of the serotonin 5-HT2A receptor.[7][8] The HTR, in particular, relies on the canonical Gq/11 signaling pathway, distinguishing hallucinogenic 5-HT2A agonists from non-hallucinogenic ones (e.g., lisuride).

G Ligand Psychedelic Ligand (LSD, Psilocybin) R_5HT2A 5-HT2A Receptor (Post-Synaptic) Ligand->R_5HT2A Binding G_Protein Gq/11 Protein R_5HT2A->G_Protein Activation Effector PLC (Phospholipase C) G_Protein->Effector Stimulates Second_Mess IP3 + DAG Effector->Second_Mess Hydrolysis Calcium Intracellular Ca2+ Release Second_Mess->Calcium Triggers Gene_Exp Immediate Early Genes (e.g., Egr1, c-Fos) Calcium->Gene_Exp Signaling Cascade Behavior Head-Twitch Response (HTR) Gene_Exp->Behavior Motor Output

Figure 1: The canonical Gq/11 signaling pathway linking 5-HT2A receptor activation to the behavioral Head-Twitch Response.

Protocol: Head-Twitch Response (HTR)

Target Species: Mice (C57BL/6J preferred).[1][2][3][9] Rationale: While rats exhibit "wet dog shakes," the mouse HTR is more specific to 5-HT2A hallucinogenic activity and has fewer false positives. The behavior consists of a rapid, paroxysmal rotation of the head (frequency ~90 Hz).

Equipment & Setup[4][5][7][10]
  • Observation Chambers: Clear acrylic cylinders (15 cm diameter, 20 cm height).

  • Recording: High-speed video camera (minimum 60 fps, ideally 120 fps) OR Magnetometer coils (if using magnetic ear tags).

  • Lighting: Diffuse, consistent lighting (avoid shadows that interfere with tracking software).

Step-by-Step Workflow

1. Acclimation (Day 0-1)

  • Handle mice for 2 minutes/day for 2 days prior to testing to reduce stress-induced locomotion, which can mask HTR.

  • Critical Control: Stress releases endogenous serotonin and corticosterone, potentially confounding results.

2. Baseline Recording (Day of Test)

  • Place mouse in the chamber for 10 minutes.

  • Record baseline behavior. Note: Spontaneous HTR is extremely rare (<1 per 10 min).

3. Compound Administration

  • Administer drug via IP (Intraperitoneal) or SC (Subcutaneous) injection.

  • Volume: Standard 10 mL/kg.

  • Vehicle: Saline or minimal DMSO (<5%) if solubility is poor.

4. Data Acquisition

  • Begin recording immediately (T=0) for 30 minutes.

  • Most psychedelics (e.g., Psilocybin, 5-MeO-DMT) show peak HTR activity between 5–15 minutes post-injection. LSD has a longer onset.

5. Scoring (The Validation Step)

  • Manual: Two blinded observers count HTRs. Inter-rater reliability (Pearson’s r) must be >0.90.

  • Automated: Use DeepLabCut or similar pose-estimation software trained on HTR morphology.[2][3]

  • Validation Criterion: A positive control group (e.g., DOI 1.0 mg/kg) must show significantly elevated HTR (>20 counts/15 min) compared to vehicle.

Reference Dose Ranges (C57BL/6J Mice)
CompoundDose Range (mg/kg)Peak Effect (min)RouteExpected HTR Count (15 min)
DOI 0.5 – 1.05 – 10IP30 – 60
LSD 0.05 – 0.210 – 20IP15 – 40
Psilocybin 1.0 – 5.05 – 10IP10 – 30
2C-B 5.0 – 10.05 – 15IP20 – 40

Protocol: Pre-Pulse Inhibition (PPI) of Acoustic Startle

Target Species: Rats or Mice.[5][10] Rationale: Psychedelics disrupt sensorimotor gating, preventing the brain from filtering out "noise." This models the sensory flooding experienced in altered states and is translationally relevant to schizophrenia.

Equipment
  • Startle Chambers: Sound-attenuated boxes with a restrainer cylinder mounted on a piezoelectric accelerometer (load cell).

  • Background Noise: White noise generator (set to 65 dB).

Experimental Design (The "Block" System)

1. Calibration

  • Calibrate all load cells to ensure equal sensitivity (e.g., using a standard 50g weight).

2. Acclimation Phase (5 min)

  • Place animal in restrainer.[11]

  • Present continuous background noise (65 dB) only.

3. Block I: Habituation (10 Trials)

  • Present 10 "Pulse-Alone" trials (120 dB, 40ms duration).

  • Purpose: To stabilize the startle response. The first few startles are often exaggerated.

4. Block II: PPI Testing (Pseudorandomized)

  • Present 40-50 trials consisting of a mix of:

    • Pulse Alone: 120 dB.[12]

    • Prepulse + Pulse: A weak sound (e.g., 74, 78, 86 dB) precedes the 120 dB pulse by 100ms.

    • No Stimulus: Background noise only (measures baseline activity).

  • Inter-Trial Interval (ITI): Variable (10-20 seconds) to prevent prediction.

5. Block III: Post-Test Habituation

  • Repeat 10 "Pulse-Alone" trials.

  • Validation: Compare Block I and Block III to check for fatigue or excessive habituation.

Data Analysis

Calculate % PPI for each prepulse intensity:



  • Interpretation: Psychedelics reduce %PPI (i.e., the animal is startled just as much, even with the warning prepulse).

Protocol: Drug Discrimination

Target Species: Rats (Long-Evans or Sprague-Dawley). Rationale: This is the only assay that asks the animal, "Does this new drug feel like the training drug?" It assesses the interoceptive stimulus properties.[6][10][12][13]

Workflow Overview

D Start Water Restriction (85% Free-Feeding Weight) Shaping Lever Training (FR1 -> FR10) Start->Shaping Discrimination Discrimination Training (Double Alternation) Shaping->Discrimination Criteria Criteria Met? (>80% Correct, <20% First Lever Errors) Discrimination->Criteria Criteria->Discrimination No Testing Test Session (New Compound) Criteria->Testing Yes (3 consecutive sessions)

Figure 2: Operant conditioning workflow for establishing drug discrimination.

1. Training Phase

  • Training Drug: LSD (0.08 mg/kg) or DOM (1.0 mg/kg).

  • Schedule: Double alternation (Drug, Drug, Saline, Saline).

  • Task: Fixed Ratio 10 (FR10). Animal must press the "Drug Lever" 10 times to get a food pellet if injected with LSD; "Saline Lever" if injected with saline.

2. Testing Phase

  • Inject the novel compound (Test Drug).

  • Place animal in chamber.

  • Record which lever is selected first and the total distribution of presses.

  • Full Substitution: >80% responding on the Drug Lever.

  • Partial Substitution: 20-80% responding.

References

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381. Link

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[7][14] Psychopharmacology, 227(4), 727-739.[7][15][14] Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Geyer, M. A., et al. (2001). Pharmacological studies of prepulse inhibition models of sensorimotor gating deficits in schizophrenia: a decade in review. Psychopharmacology, 156(2-3), 117-154. Link

  • González-Maeso, J., et al. (2007). Hallucinogens recruit specific cortical 5-HT2A receptor-mediated signaling pathways to affect behavior. Neuron, 53(3), 439-452. Link

Sources

Application Note: High-Purity Isolation of Synthetic Nicotinamide Mononucleotide (NMN) and Analogs via HILIC and Mixed-Mode HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Synthetic nicotinamide adenine dinucleotide (NAD+) precursors, specifically Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR), present unique purification challenges due to their zwitterionic character, high polarity, and susceptibility to hydrolysis. Traditional C18 Reversed-Phase (RP) methods often fail to retain these compounds without the use of non-volatile ion-pairing agents, which complicates downstream lyophilization. This guide details a scalable Hydrophilic Interaction Liquid Chromatography (HILIC) workflow for preparative purification, contrasted with a high-resolution analytical QC method. This approach ensures >98% purity, minimal hydrolysis, and efficient solvent removal.

Introduction & Strategic Method Selection

The primary challenge in purifying synthetic NMN is separating the target product from its precursors (Nicotinamide, Ribose) and degradation products (Nicotinic Acid) while maintaining structural integrity.

The Polarity Paradox

NMN is highly polar (logP ≈ -3.7). On standard C18 columns, it elutes in the void volume (


), resulting in zero resolution from salts and polar impurities. While Ion-Pairing Chromatography (IPC) using reagents like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) can increase retention, these agents form stable salts that are difficult to remove and biologically toxic.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC employs a polar stationary phase (e.g., Amide or Zwitterionic) with an organic-rich mobile phase. Water acts as the "strong" solvent.[1] This mechanism retains polar species effectively and uses volatile buffers (Ammonium Acetate/Formate), making it ideal for preparative scale-up and lyophilization.

Decision Matrix: Method Selection

The following logic gate determines the optimal stationary phase based on the specific impurity profile and scale.

MethodSelection Start START: Crude Synthetic Mixture PolarityCheck Is the target highly polar (LogP < -1)? Start->PolarityCheck ScaleCheck Scale of Purification? PolarityCheck->ScaleCheck Yes (NMN, NR) C18 Standard C18 RP-HPLC (Phosphate Buffer) PolarityCheck->C18 No (NAM, NA) Analytical Method A: Mixed-Mode or Ion-Pair C18 ScaleCheck->Analytical Analytical (<1 mg) Prep Method B: HILIC (Amide Phase) (Volatile Buffer) ScaleCheck->Prep Preparative (>100 mg) Output1 High Resolution Data Analytical->Output1 QC / Purity Check Output2 Pure Powder (Salt-Free) Prep->Output2 Isolation / Lyophilization

Figure 1: Strategic decision tree for selecting the stationary phase based on analyte polarity and purification goals.

Critical Control Points: Stability & pH

NMN is chemically fragile. Understanding its stability profile is a prerequisite for successful purification.

  • Acidic Instability: At pH < 4.0, the glycosidic bond hydrolyzes, releasing Nicotinamide and Ribose-5-phosphate.

  • Alkaline Instability: At pH > 9.0, the nicotinamide moiety can deamidate to Nicotinic Acid.

  • Anomerization: In solution,

    
    -NMN can anomerize to the biologically inactive 
    
    
    
    -form.

Protocol Constraint: All mobile phases must be buffered between pH 5.0 and 6.5 . Temperature must be maintained


 (ideally chilled autosampler at 4°C).

Protocol A: Analytical QC (Purity Assessment)

Purpose: To assess the purity of the crude mixture and validate fractions from the prep run.

This method uses a Mixed-Mode column (Reverse Phase + Anion Exchange) or a robust HILIC column to resolve NMN from NAM and NA.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH Amide (4.6 x 150 mm, 2.5 µm) OR Mixed-Mode C18/AX
Mobile Phase A 10 mM Ammonium Acetate, pH 5.5 (in 90:10 Water:Acetonitrile)
Mobile Phase B 10 mM Ammonium Acetate, pH 5.5 (in 10:90 Water:Acetonitrile)
Flow Rate 0.8 mL/min
Temperature 25°C
Detection UV @ 260 nm (primary), 210 nm (impurities)
Injection Vol 5 µL (0.5 mg/mL concentration)
Gradient Profile
Time (min)% Mobile Phase BDescription
0.090%High organic start (HILIC retention)
10.050%Linear gradient to elute polars
12.050%Wash
12.190%Re-equilibration (Critical in HILIC)
20.090%End of Run

System Suitability Criteria:

  • Resolution (

    
    ) between NAM and NMN > 2.0.
    
  • Tailing Factor (

    
    ) for NMN < 1.5.
    

Protocol B: Preparative Purification (Scale-Up)

Purpose: Isolation of gram-scale quantities of NMN with volatile buffers for easy lyophilization.

Equipment & Materials[2][3][4][5][6][7][8]
  • System: Preparative HPLC with Binary Pump (Flow capability > 20 mL/min).

  • Column: Semi-Prep HILIC Amide (e.g., YMC-Triart Diol-HILIC or Waters BEH Amide), 20 x 250 mm, 5 µm.

  • Solvents: LC-MS Grade Acetonitrile, Milli-Q Water.

  • Buffer: Ammonium Formate (Volatile).

Preparative Methodology[3][4]

Step 1: Sample Preparation Dissolve crude NMN in 50:50 Acetonitrile:Water .

  • Why? Dissolving in 100% water creates a "solvent mismatch" in HILIC, causing peak distortion and breakthrough. The sample solvent must match the starting mobile phase strength as closely as possible.

  • Concentration: 50–100 mg/mL (depending on solubility). Filter through 0.22 µm PTFE.

Step 2: Mobile Phase Setup

  • MP A: 10 mM Ammonium Formate in Water (pH adjusted to 5.5 with Formic Acid/Ammonia).

  • MP B: Acetonitrile.[1][2][3][4]

Step 3: Gradient Loading

  • Flow Rate: 15–20 mL/min (for 20mm ID column).

  • Isocratic Hold: Hold at 95% B for 2 minutes post-injection to load the sample onto the head of the column.

Step 4: Elution Gradient

Time (min) % B (Acetonitrile) Action
0.0 95% Load
2.0 95% End Load
20.0 60% Linear Elution of NMN
22.0 40% Wash highly polar salts

| 23.0 | 95% | Re-equilibrate |

Step 5: Fraction Collection

  • Trigger collection based on UV threshold (260 nm).

  • Note: NMN usually elutes after Nicotinamide (NAM) in HILIC mode. NAM is less polar and elutes earlier in the high-organic phase.

  • Immediate Action: Flash freeze fractions in liquid nitrogen or store at -80°C immediately to prevent hydrolysis in the aqueous buffer.

Post-Purification Processing (Lyophilization)

The transition from liquid fraction to solid powder is where degradation often occurs.

  • Pool Fractions: Combine fractions meeting purity specs (>98% by Protocol A).

  • Solvent Removal: Rotovap Acetonitrile at < 30°C. Do not evaporate to dryness; remove organic solvent until only the aqueous buffer remains.

  • Freeze Drying: Lyophilize the aqueous phase. Ammonium Formate is volatile and will sublime, leaving salt-free NMN zwitterion.

  • Storage: Store desiccated at -20°C. NMN is hygroscopic.

Workflow Visualization

PurificationWorkflow cluster_0 Synthesis & Prep cluster_1 HPLC Purification cluster_2 Downstream Synthesis Crude Synthesis Dissolution Dissolve in 50:50 ACN:H2O Synthesis->Dissolution Injection Injection (HILIC Amide) Dissolution->Injection Separation Gradient Elution (95% -> 60% ACN) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Fractions Fraction Collection (Keep Cold!) Detection->Fractions Rotovap Remove ACN (<30°C) Fractions->Rotovap Lyophilization Lyophilize (Remove NH4 Formate) Rotovap->Lyophilization FinalProduct Pure NMN (>98%) Lyophilization->FinalProduct

Figure 2: End-to-end workflow from crude synthesis to isolated powder, emphasizing temperature control and solvent removal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions (silanol activity) or pH mismatch.Ensure buffer concentration is at least 10mM. Verify pH is 5.5.
Fronting / Split Peaks Sample solvent mismatch (Injection solvent too aqueous).Dissolve sample in higher % Acetonitrile (e.g., 50-70% organic).
Retention Time Shift HILIC equilibration issues.HILIC requires longer equilibration than RP. Increase post-run equilibration time by 5-10 column volumes.
Degradation (New peaks) Hydrolysis during run or evaporation.Check mobile phase pH. Ensure Rotovap bath is <30°C.

References

  • Yoshino, J., et al. (2011). "Nicotinamide mononucleotide, a key NAD+ intermediate, treats the pathophysiology of diet- and age-induced diabetes in mice." Cell Metabolism. Link

  • Ratajczak, J., et al. (2016). "NR and NMN: Do they increase NAD+ in mammalian cells?" Nucleus.[5] Link

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Application Note. Link

  • Marin, S., et al. (2024). "Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers." NREL Publications. Link

  • Tarrago, L., et al. (2017). "Characterization and mutational analysis of a nicotinamide mononucleotide deamidase... showing high thermal stability." PLOS ONE. Link

Sources

Application Note: Precision Architectures for Short-Acting Psychedelic Clinical Trials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic potential of serotonergic psychedelics is well-documented, yet the commercial scalability of psilocybin and LSD is hampered by their 6–12 hour duration. Short-acting tryptamines—specifically N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)—offer a "rapid-acting" alternative (15–45 minute duration), potentially fitting into standard outpatient clinical workflows. However, their rapid onset and intense sympathomimetic effects require a fundamental redesign of clinical trial protocols. This guide outlines the pharmacokinetic (PK) rationale, safety monitoring architectures, and blinding strategies required to rigorously investigate these compounds.

Section 1: Pharmacokinetic (PK) & Pharmacodynamic (PD) Rationale[1]

Unlike oral psilocybin, which relies on first-pass metabolism to convert psilocybin to psilocin, short-acting tryptamines are typically administered via intravenous (IV), intramuscular (IM), or inhalation routes to bypass monoamine oxidase (MAO) degradation.

The "Bolus vs. Infusion" Paradigm

For clinical research, Intravenous (IV) infusion is the superior modality over inhalation. Inhalation introduces variable bioavailability dependent on patient lung capacity and technique. IV administration allows for Target-Controlled Infusion (TCI) , enabling researchers to maintain a stable plasma concentration (


) and extend the "breakthrough" state beyond the natural 5-minute peak.

Table 1: Comparative PK Parameters (Human Data)

ParameterPsilocybin (Oral)N,N-DMT (IV Bolus)N,N-DMT (IV TCI)5-MeO-DMT (IM)
Onset (

)
20–40 min< 30 sec< 30 sec2–4 min
Peak (

)
90–120 min2–3 minControlled (e.g., 10–30 min)10–15 min
Duration 360–480 min10–15 minVariable45–60 min
Half-life (

)
~180 min9–12 min~12 min12–20 min
Clearance HepaticRapid (Indep. of blood flow)RapidRapid
Pathway Visualization: The TCI Advantage

The following diagram illustrates the difference between a standard bolus "spike" and the extended therapeutic window possible with TCI.

PK_Profiles cluster_0 Standard Bolus (Natural) cluster_1 Target Controlled Infusion (TCI) B_Start IV Bolus Injection B_Peak Peak Intensity (T=2 min) B_Start->B_Peak B_Drop Rapid Elimination (T=10 min) B_Peak->B_Drop B_Base Baseline (T=20 min) B_Drop->B_Base T_Start Loading Dose T_Maint Maintenance Infusion (Steady State) T_Start->T_Maint T_Therapy Extended Therapeutic Window (10-30 mins) T_Maint->T_Therapy T_Stop Stop Infusion T_Therapy->T_Stop T_Base Rapid Washout (T+10 min) T_Stop->T_Base

Caption: Comparison of natural rapid clearance (Red) vs. clinically extended state via TCI (Green), allowing for longer therapeutic engagement.

Section 2: Safety Protocols & Cardiovascular Mitigation

Both DMT and 5-MeO-DMT are potent sympathomimetics. Clinical trials have observed systolic blood pressure (SBP) spikes of >40 mmHg and heart rate increases of >20 bpm within minutes of administration [1].

The "Esmolol Shield" Protocol

To decouple the central psychedelic effect from peripheral cardiovascular risk, recent protocols incorporate Esmolol , an ultra-short-acting beta-blocker.

Protocol Workflow:

  • Screening: Exclude uncontrolled hypertension or history of arrhythmia.

  • Pre-Dose: Administer IV Esmolol loading dose (e.g., 500 µg/kg/min) 4 minutes prior to tryptamine.

  • Co-Administration: Maintain Esmolol maintenance infusion during the DMT/5-MeO-DMT active phase.

  • Washout: Stop Esmolol 5 minutes post-psychedelic cessation (Esmolol

    
     min matches DMT 
    
    
    
    min).

Why this works: Esmolol is hydrophilic and does not cross the blood-brain barrier (BBB) efficiently, meaning it blunts the heart rate spike without diminishing the subjective intensity of the psychedelic experience [2].

Section 3: Study Design & Blinding Architecture

The FDA's 2023 Draft Guidance emphasizes the difficulty of blinding in psychedelic trials due to "functional unblinding" (participants knowing they received the drug due to obvious effects) [3].

The "Active Placebo" Dilemma

Standard placebos (saline) are ineffective. Niacin (flushing) is commonly used but easily distinguished by the lack of visual hallucinations.

Recommended Strategy: The "Sub-Perceptual" Comparator Instead of an inert placebo, use a Low-Dose Active Comparator .

  • Arm A (High Dose): 21.5 mg DMT (IV) – "Breakthrough" dose.

  • Arm B (Low Dose): 1–3 mg DMT (IV) – Produces somatic sensation and mild visual noise but no ego dissolution.

Rationale: This validates the dose-response curve (a regulatory requirement) and creates ambiguity regarding assignment, as both groups feel "something" immediately.

Expectancy Management

To quantify the placebo effect, you must measure Expectancy before dosing.

  • Tool: Stanford Expectations of Treatment Scale (SETS) administered at baseline.

  • Analysis: Covariate analysis of SETS scores against the primary endpoint (e.g., MADRS or HAM-D scores) to filter out "hype" effects.

Section 4: Clinical Workflow & Room Turnover

The economic viability of short-acting psychedelics relies on the "90-minute turnover." Unlike psilocybin (8 hours), a DMT session can be completed in under 2 hours.

The "Rapid Integration" Workflow

Because the return to baseline is abrupt (the "hard landing"), the integration protocol must be immediate and somatic-focused.

Clinical_Workflow cluster_clinic 90-Minute Clinical Cycle CheckIn Check-In & Vitals (T-15 min) Prep IV Access & Esmolol Setup (T-5 min) CheckIn->Prep Dosing Active Infusion (T=0 to T+20) Prep->Dosing Acute_Int Acute Integration (The Golden Hour) (T+20 to T+60) Dosing->Acute_Int Safety_Hold Adverse Event Hold (Hypertension/Dissociation) Dosing->Safety_Hold SBP > 180 Discharge Safety Check & Discharge (T+90) Acute_Int->Discharge

Caption: Optimized patient flow allowing for 90-minute discharge, contingent on cardiovascular stability.

Integration Protocol: "Somatic Anchoring"
  • 0–10 Mins Post-Infusion: Silence. Allow the patient to re-orient. Do not demand verbalization.

  • 10–30 Mins: "Somatic Check." Ask "Where do you feel that in your body?" rather than "What did you see?" The rapid return of the ego can be jarring; grounding the patient in physical sensation is prioritized over cognitive analysis.

  • Discharge Criteria:

    • SBP < 140/90.

    • No residual dissociation (CADSS score < 4).

    • Ability to walk unassisted tandem gait.

Section 5: Regulatory & Data Endpoints

Primary Endpoints (Efficacy)
  • MADRS (Montgomery-Åsberg Depression Rating Scale): Administered at Baseline, 24 hours, 1 week, and 4 weeks.

  • Note: The 24-hour endpoint is critical for short-acting psychedelics to demonstrate "rapid-acting" status.

Safety Endpoints (Regulatory Mandate)
  • Dissociation: Clinician-Administered Dissociative States Scale (CADSS). Must resolve before discharge.

  • Suicidality: Columbia-Suicide Severity Rating Scale (C-SSRS). Monitored for "crash" effects 24 hours post-dose.

  • Telemetry: Continuous 3-lead ECG during infusion.

References

  • Small Pharma. (2023). Phase IIa Trial of SPL026 (DMT) in Major Depressive Disorder. Retrieved from

  • Timmermann, C., et al. (2023). Human brain effects of N,N-dimethyltryptamine determined via fMRI-EEG. PNAS. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2023).[1] Psychedelic Drugs: Considerations for Clinical Investigations (Draft Guidance). Retrieved from

  • Reckweg, J. T., et al. (2021). A Phase 1, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Single Ascending Doses of 5-MeO-DMT. Frontiers in Pharmacology. Retrieved from

  • Vogt, M., et al. (2023). Acute effects of intravenous DMT in healthy volunteers. Translational Psychiatry. Retrieved from

Sources

Navigating the Inner Landscape: A Guide to Ethical Considerations in Psychedelic Research Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The resurgence of interest in the therapeutic potential of psychedelic compounds presents a unique and promising frontier in neuroscience and mental health. However, the profound subjective experiences and heightened vulnerability associated with these substances necessitate a meticulous and ethically robust approach to research. This guide provides a comprehensive overview of the critical ethical considerations and detailed protocols for conducting psychedelic research, ensuring the safety, well-being, and autonomy of participants. It is designed to be a dynamic resource, encouraging a continuous dialogue on best practices as this field evolves.

I. The Ethical Bedrock: Core Principles in a New Light

Standard ethical principles in clinical research—autonomy, beneficence, non-maleficence, and justice—take on a deeper complexity in the context of psychedelics. The very nature of the psychedelic experience, which can transiently alter a participant's sense of self, decision-making capacity, and perception of reality, demands a more nuanced application of these tenets.

Autonomy and Informed Consent: The principle of autonomy, the right of an individual to make their own informed decisions, is paramount. However, the ineffable nature of the psychedelic experience poses a significant challenge to obtaining truly "informed" consent.[1][2][3][4][5] How can one adequately describe an experience that is often beyond words? This necessitates an enhanced and ongoing consent process.

Beneficence and Non-maleficence: The potential for profound therapeutic benefit must be carefully weighed against the risks of psychological distress, challenging experiences (so-called "bad trips"), and in rare cases, the exacerbation of underlying mental health conditions.[6][7] The protocol must be designed to maximize potential benefits while rigorously minimizing harm.

Justice: The principle of justice requires fair and equitable selection of participants. Historically, psychedelic research has predominantly involved white, educated, and affluent individuals.[8][9] It is a crucial ethical imperative to ensure that the potential benefits of this research are accessible to diverse populations and that recruitment strategies are inclusive.[8][10][11][12]

II. The Participant's Journey: A Phased Approach to Ethical Research

A well-designed psychedelic research protocol can be conceptualized as a journey with distinct phases, each with its own set of ethical considerations and procedural safeguards.

ParticipantJourney cluster_pre_trial Pre-Trial cluster_trial Trial cluster_post_trial Post-Trial Recruitment Ethical Recruitment Screening Comprehensive Screening Recruitment->Screening Initial Contact Prep Preparation & Informed Consent Screening->Prep Eligibility Confirmed Dosing Dosing Session Prep->Dosing Consent Obtained Integration Integration Dosing->Integration Post-Session FollowUp Long-Term Follow-Up Integration->FollowUp Ongoing Support Debriefing Final Debriefing FollowUp->Debriefing Study Completion

Figure 1: The Participant's Journey Through a Psychedelic Clinical Trial.
Phase 1: Pre-Trial - Laying the Foundation

1. Ethical Recruitment:

  • Rationale: Recruitment materials and strategies must be carefully crafted to avoid sensationalism or overstating potential benefits, which could unduly influence potential participants. The language used should be clear, accurate, and culturally sensitive.

  • Protocol:

    • Develop recruitment materials that are reviewed and approved by an Institutional Review Board (IRB) with expertise in psychedelic research.[2][6]

    • Utilize a variety of recruitment channels to reach a diverse population.[9][10]

    • Clearly state the research nature of the study and that participation is voluntary.

    • Provide accessible contact information for individuals to ask questions before committing to screening.

2. Comprehensive Screening:

  • Rationale: Thorough screening is arguably the most critical safety measure in psychedelic research. It aims to identify individuals who may be at a heightened risk for adverse events.[13]

  • Protocol:

    • Initial Phone Screen: A preliminary assessment to determine basic eligibility and answer initial questions.

    • In-person Clinical Interview: A detailed interview conducted by a qualified mental health professional to assess psychiatric history, current mental state, and suitability for the study.

    • Medical Evaluation: A physical examination, including cardiovascular assessment, to rule out any medical contraindications.

    • Psychological Assessment: Utilize a battery of validated psychological questionnaires to assess for personality traits, psychopathology, and other relevant factors.

Table 1: Example Inclusion and Exclusion Criteria for a Psilocybin Trial for Depression [14]

Inclusion CriteriaExclusion Criteria
Age 21-65Current or past diagnosis of a psychotic disorder (e.g., schizophrenia) or bipolar I disorder.
Diagnosis of moderate to severe Major Depressive Disorder (MDD).First-degree relative with a psychotic disorder or bipolar I disorder.
Depressive episode lasting at least 60 days.Significant cardiovascular disease.
Ability to provide informed consent.History of epilepsy or seizures.
Have a reliable support person who can assist them after the dosing session.Currently pregnant or nursing.

Table 2: Examples of Validated Psychological Screening Tools

InstrumentDomain AssessedRationale for Use
Mini-Mental State Exam (MMSE)General cognitive functionTo rule out significant cognitive impairment.[15]
Structured Clinical Interview for DSM-5 (SCID-5)Psychiatric diagnosesTo confirm the primary diagnosis and identify comorbid conditions.
Beck Depression Inventory (BDI-II)Severity of depressive symptomsTo establish a baseline and measure treatment outcomes.
NEO Five-Factor Inventory (NEO-FFI)Personality traitsTo assess for personality factors that may predict response or adverse reactions.
Psychological Insight Questionnaire (PIQ)Capacity for psychological insightMay predict the therapeutic benefit of the psychedelic experience.[16][17]
Attitudes on Psychedelics Questionnaire (APQ)Attitudes towards psychedelicsTo understand participant expectancies.[18]
Phase 2: The Trial - Navigating the Experience

1. Preparation and Enhanced Informed Consent:

  • Rationale: The preparatory phase is crucial for building a strong therapeutic alliance and ensuring the participant is fully informed and prepared for the psychedelic experience.[19] The consent process is not a one-time event but an ongoing dialogue.

  • Protocol:

    • Multiple Preparatory Sessions: Conduct at least two preparatory sessions with the therapists who will be present during the dosing session.

    • Building Rapport: Foster a trusting and open relationship between the participant and the therapy team.

    • Detailed Information: Provide comprehensive information about the substance, the range of possible experiences (including challenging ones), the procedures on the dosing day, and the roles of the therapists.

    • Enhanced Consent Form: The informed consent document should explicitly address the unique aspects of psychedelic research, including:

      • The potential for altered states of consciousness and changes in perception.

      • The ineffable nature of the experience.[1][2][3]

      • The possibility of increased emotional vulnerability and suggestibility.

      • Clear boundaries regarding physical touch.[4][13][20][21][22]

    • Modified Consent for Blinding: In some studies, to mitigate expectancy effects, a modified consent process may be employed where participants are informed that some details about the study design (e.g., the exact probability of receiving the active drug) will be withheld until the end of the study. This must be carefully justified and approved by the IRB.[3][23]

    • Ongoing Consent: Reiterate that consent can be withdrawn at any time without penalty.

2. The Dosing Session: Creating a Safe Container:

  • Rationale: The environment and the presence of trained therapists are critical for ensuring the participant's physical and psychological safety during the psychedelic experience.

  • Protocol:

    • Supportive Setting: The dosing session should take place in a comfortable, private, and aesthetically pleasing environment.

    • Two Trained Therapists: A dyad of therapists (often one male and one female) should be present with the participant throughout the entire session.[24]

    • Non-Directive Support: The therapists' role is to provide a reassuring presence and non-directive support, allowing the participant's inner experience to unfold.

    • Medical Monitoring: A physician or other qualified medical professional should be on-site or readily available to manage any potential medical adverse events.

    • Protocol for Challenging Experiences: Have a clear and rehearsed protocol for managing anxiety, fear, or other difficult emotions. This may include:

      • Verbal reassurance and grounding techniques.

      • Supportive, non-sexual physical touch, with prior and ongoing consent.[13][20][21][22][25]

      • In rare cases, the use of anxiolytic medication as a "rescue" measure.

    • Video Recording: For training, supervision, and safety purposes, dosing sessions are often video-recorded with the participant's explicit consent.[24]

DosingSession cluster_environment Supportive Environment cluster_personnel Trained Personnel cluster_participant Participant Experience cluster_safety Safety Protocols Setting Comfortable & Private Setting Inner Focus on Inner Experience Setting->Inner Music Curated Music Music->Inner Therapists Two Therapists Support Emotional & Physical Support Therapists->Support Medical Medical Support Monitoring Continuous Monitoring Medical->Monitoring Touch Consented Touch Protocol Support->Touch AdverseEvent Adverse Event Plan Monitoring->AdverseEvent

Sources

Application Note: Advanced Data Analysis Frameworks for Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crisis of Reproducibility

In behavioral pharmacology, the transition from raw observation to statistical inference is fraught with peril. The "replication crisis" in neuroscience is often driven not by poor experimental execution, but by fragile analysis pipelines. Common pitfalls include treating repeated measures as independent data points ("pseudoreplication"), failing to account for batch effects, and the misuse of linear regression on non-linear biological phenomena.

This guide moves beyond basic t-tests to establish a self-validating analysis architecture . We focus on three pillars:

  • High-Fidelity Tracking: Moving from center-point tracking to pose estimation.

  • Non-Linear Pharmacodynamics: Correctly modeling dose-response relationships.

  • Hierarchical Statistical Modeling: Using Linear Mixed Models (LMM) to respect the nested structure of biological data.

Phase 1: Experimental Design & Data Hygiene

Scientific Integrity Check: Analysis begins before the first animal is dosed.

The "Essential 10" (ARRIVE 2.0 Compliance)

Adherence to the ARRIVE guidelines 2.0 is not just a publication requirement; it is a quality control metric.

  • Blinding: Analysis scripts must process files using randomized IDs, not group labels (e.g., Mouse_A1 vs. Vehicle_01).

  • Exclusion Criteria: Define a priori thresholds for exclusion (e.g., "Animal moved < 500cm total distance" indicating illness rather than anxiety).

Outlier Management

Do not delete data points simply because they look "wrong."

  • Technical Outliers: Caused by tracking errors (e.g., the camera tracks a reflection). Action: Filter using likelihood thresholds (see Protocol Section).

  • Biological Outliers: Extreme responders. Action: Use Robust Regression (e.g., ROUT method) rather than standard deviation cuts, or keep them and use a model robust to outliers (e.g., Quantile Regression).

Phase 2: The Analysis Workflow

Modern behavioral pharmacology utilizes video-based pose estimation (e.g., DeepLabCut) rather than simple infrared beam breaks. This generates massive time-series datasets requiring a structured pipeline.

Visualization: The Data Pipeline

Caption: A robust workflow transforming raw video into statistical inference using pose estimation and hierarchical modeling.

AnalysisPipeline RawVideo Raw Video Input (.mp4) PoseEst Pose Estimation (DeepLabCut/SLEAP) RawVideo->PoseEst Frame Extraction Cleaning Data Cleaning (Likelihood Filter < 0.95) PoseEst->Cleaning XY Coordinates FeatExtract Feature Extraction (Velocity, Bouts, Zones) Cleaning->FeatExtract Smoothed Trajectories StatModel Statistical Modeling (LMM / 4PL) FeatExtract->StatModel Aggregate Metrics

Phase 3: Dose-Response Analysis

The most common error in pharmacology is analyzing dose-response data using ANOVA. Biological responses to drugs are rarely linear; they are sigmoidal.

The 4-Parameter Logistic (4PL) Model

For calculating


 (potency) and 

(efficacy), the 4PL model is the mathematical standard:


  • Top/Bottom: Define the dynamic range of the assay.

  • Hill Slope: Represents the steepness of the response. A slope of 1.0 suggests standard receptor binding; >1.0 suggests cooperativity.

  • 
    :  The concentration/dose giving half-maximal response.
    

Critical Protocol:

  • Log-transform your doses (X-axis).

  • Constrain the "Bottom" parameter to 0 only if you have normalized data (e.g., % inhibition). Otherwise, let the model fit the baseline.

  • Check for Ambiguity: If the confidence interval for the

    
     spans orders of magnitude, your dose range was insufficient.
    

Phase 4: Statistical Rigor (Beyond the t-test)

The Problem of Pseudoreplication

In a study with 5 mice, measuring 100 neurons per mouse does not yield N=500. It yields N=5.[1] Treating neurons (or repeated behavioral bouts) as independent inflates Type I error (false positives).

The Solution: Linear Mixed Models (LMM)

LMMs handle fixed effects (your drug) and random effects (biological variation between animals/batches).

Formula Syntax (R/lme4 notation): Response ~ Drug_Dose + (1 | Subject_ID) + (1 | Batch)

  • Fixed Effect: Drug_Dose (What we want to test).

  • Random Intercepts: (1 | Subject_ID) accounts for baseline differences between animals.

  • Random Intercepts: (1 | Batch) accounts for day-to-day variability in the lab environment.

Visualization: Statistical Decision Tree

Caption: Logic flow for selecting the appropriate statistical test based on data structure and distribution.

StatLogic Start Start: Define Variables IsContinuous Is Outcome Continuous? Start->IsContinuous Normality Normal Distribution? IsContinuous->Normality Yes (e.g., Distance) GLMM Generalized Linear Mixed Model (GLMM) IsContinuous->GLMM No (e.g., Counts/Binary) Repeated Repeated Measures / Nested Data? Normality->Repeated Yes Kruskal Kruskal-Wallis Normality->Kruskal No LMM Linear Mixed Model (LMM) Repeated->LMM Yes (Multiple trials/animal) ANOVA One-way ANOVA Repeated->ANOVA No (1 value/animal)

Detailed Protocol: Open Field Test (OFT) Analysis Pipeline

Scenario: A dose-response study of a novel anxiolytic compound. Software Prerequisites: Python (DeepLabCut, Pandas) or R (lme4, drc).

Step 1: Data Pre-processing (Quality Control)
  • Likelihood Filtering:

    • Load the .csv output from pose estimation.

    • Filter coordinates where likelihood < 0.95. Replace these low-confidence points with NaN.

    • Why? A flickering tail reflection can mimic high-velocity movement.

  • Interpolation:

    • Fill NaN gaps using linear interpolation (max gap: 5 frames). Gaps > 5 frames should remain empty to avoid fabricating data.

Step 2: Feature Extraction

Calculate the following metrics from the cleaned XY coordinates:

  • Total Distance Traveled (cm): Sum of Euclidean distances between consecutive frames.

  • Thigmotaxis Ratio:

    
    .
    
  • Velocity Bouts: Define a "movement bout" as any period where velocity > 2 cm/s for at least 0.5 seconds.

Step 3: Dose-Response Fitting

Tool: GraphPad Prism or R (drc package).

  • Plot Log(Dose) on X-axis vs. Thigmotaxis Ratio on Y-axis.

  • Fit Non-linear regression (Sigmoidal, 4PL) .

  • Check Goodness of Fit: Ensure

    
    . If lower, check for outliers or consider a biphasic model (hormesis).
    
Step 4: Statistical Validation (LMM)

Tool: R (lme4 package). Run the model to confirm significance while controlling for batch effects.

Data Presentation Standards

Summarize your findings in a structured table, not just text.

MetricVehicle (Mean ± SEM)Drug Low (Mean ± SEM)Drug High (Mean ± SEM)Statistical Testp-value
Total Distance (cm) 4500 ± 3204600 ± 4102100 ± 150LMM + Dunnett's<0.001
Center Time (%) 12.5 ± 2.115.0 ± 3.045.2 ± 5.1LMM + Dunnett's<0.001
Velocity (cm/s) 15.2 ± 1.214.8 ± 1.58.2 ± 0.9*LMM + Dunnett's<0.01

*Indicates significance relative to Vehicle.

References

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. [Link]

  • Motulsky, H. J., & Brown, R. E. (2006).[2] Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics. [Link]

  • Mathis, A., et al. (2018).[3] DeepLabCut: markerless pose estimation of user-defined body parts with deep learning. Nature Neuroscience. [Link]

  • Lazic, S. E. (2010). The problem of pseudoreplication in neuroscientific studies: is it affecting your analysis? BMC Neuroscience. [Link]

  • Aarts, E., et al. (2014). A multilevel approach to the analysis of serial reaction time data. Behavior Research Methods. [Link]

Sources

Application Note: Cryo-EM Structure Determination of Serotonin Receptors with Bound Ligands

[1][2][3][4][5]

Executive Summary & Strategic Importance

The serotonin (5-hydroxytryptamine, 5-HT) receptor family represents a primary target for neuropsychiatric therapeutics, including antipsychotics, antidepressants, and the re-emerging class of psychedelic compounds (e.g., psilocybin, LSD).[1] While X-ray crystallography provided early insights, it often required thermostabilizing mutations that locked receptors in inactive states.[2]

Cryo-Electron Microscopy (Cryo-EM) has revolutionized this field by allowing the visualization of fully active, wild-type receptors in complex with native transducers (G-proteins) or arrestins. This guide details the specific workflows required to solve high-resolution structures of 5-HT receptors. It distinguishes between the two structural classes:

  • G-Protein Coupled Receptors (GPCRs): 5-HT1, 5-HT2, 5-HT4–7 (Monomeric/Dimeric, ~40–50 kDa core).

  • Ligand-Gated Ion Channels (Cys-Loop): 5-HT3 (Pentameric, ~250 kDa complex).

Sample Preparation Strategy: The "Active State" Assembly

The primary challenge in 5-HT receptor cryo-EM is size and flexibility. Most 5-HT GPCRs are too small (<50 kDa) for accurate particle alignment without "fiducial markers" (bulky binding partners) and are highly dynamic.

Expression & Solubilization
  • Host System: Spodoptera frugiperda (Sf9) insect cells or HEK293F mammalian cells are required for proper post-translational modification (glycosylation).

  • Detergent Selection:

    • Initial Solubilization: LMNG (Lauryl Maltose Neopentyl Glycol) mixed with CHS (Cholesteryl Hemisuccinate) is the gold standard. CHS is critical for 5-HT receptor stability as cholesterol often mediates ligand binding (e.g., in 5-HT1A).

    • Purification: Exchange into GDN (Glyco-diosgenin) for lower background noise on grids.

Complex Assembly (GPCR Class: 5-HT1/2/4-7)

To visualize the active state (e.g., LSD-bound 5-HT2A), you cannot simply incubate the receptor with the ligand. You must trap the conformation using an intracellular transducer.

The "Ternary Complex" Protocol:

  • Ligand Saturation: Incubate purified receptor with excess ligand (10–100 µM depending on

    
    ). Note: For hydrophobic ligands like LSD, ensure <1% DMSO concentration to prevent protein destabilization.
    
  • Transducer Addition: Add a Mini-G protein (engineered G

    
     subunit with N-terminus deletion) or a heterotrimeric G-protein mimic.
    
    • Why? Full-length G-proteins can be flexible. Mini-G proteins (e.g., mini-G

      
       for 5-HT2A, mini-G
      
      
      for 5-HT1A) bind tightly to the open intracellular pocket, locking the receptor in the active state.
  • Stabilization (The Fiducial Marker): Add scFv16 (antibody fragment) or Nb35 (Nanobody).

    • Mechanism:[1] scFv16 binds the interface between G

      
       and G
      
      
      , acting as a rigid "handle" that increases the complex size to >150 kDa, making it visible for Cryo-EM alignment.
Complex Assembly (Ion Channel Class: 5-HT3)

5-HT3 is a pentamer.[3][4] G-proteins are not relevant.

  • Symmetry: The C5 symmetry aids reconstruction.

  • Nanodiscs: Reconstitute into MSP1D1 or MSP2N2 nanodiscs with brain polar lipids. Critical: Detergents often distort the transmembrane pore; nanodiscs preserve the native gating mechanics.

Experimental Protocol: Grid Preparation & Data Acquisition

Vitrification (The Ice Thickness Trade-off)

For 5-HT receptors, ice thickness is the single most critical variable.

  • Problem: Thick ice reduces contrast for small GPCR complexes.

  • Solution: Aim for "monolayer ice" just slightly thicker than the particle (~30–40 nm).

Protocol:

  • Grid Type: Quantifoil R1.2/1.3, Au 300 mesh. (Gold grids reduce beam-induced motion compared to Carbon).

  • Glow Discharge: 15 mA for 30–45 seconds (Air).

  • Sample Application: Apply 3 µL of complex at 3–5 mg/mL.

  • Blotting (Vitrobot Mark IV):

    • Force: 0

    • Time: 3.0–4.0 seconds

    • Humidity: 100% at 4°C.

    • Expert Tip: Use specific filter paper (Whatman 595) and wait 10 seconds before blotting to allow particles to orient at the air-water interface (AWI), though be wary of denaturation. If AWI denaturation occurs, add 0.005% fluorinated octyl-maltoside (FOM).

Data Collection Parameters
  • Microscope: Titan Krios (300 kV).

  • Detector: Gatan K3 or Falcon 4i (Direct Electron Detector).

  • Magnification: 105,000x (Pixel size ~0.83–0.85 Å/px).

  • Defocus Range: -0.8 to -2.0 µm. (Pushing close to focus improves high-frequency information for ligand modeling).

  • Dose: 50–60 e⁻/Ų total dose, fractionated into 40–50 frames.

Data Processing & Structural Analysis[3][6][7][8][10]

The "Lid" Analysis (5-HT2A Specific)

When processing 5-HT2A data, pay specific attention to Extracellular Loop 2 (ECL2) .

  • Observation: In LSD-bound structures, residue Leu229 in ECL2 acts as a "lid," folding over the orthosteric pocket.[5]

  • Processing Tip: Use Local Refinement with a mask focused on the extracellular domain (ECD) and transmembrane bundle to resolve this loop, as it is often flexible in global maps.

Ligand Density Modeling

Ligands are small and often have lower occupancy than the protein.

  • Map Sharpening: Use tools like DeepEMhancer or LocScale to improve interpretability of the ligand density.

  • Validation: Calculate the Q-score (resolvability score) for the ligand to ensure the density is not noise.

Visualization of Workflows & Pathways

Workflow: From Expression to Density

Gcluster_0Phase 1: Sample Gencluster_1Phase 2: Complex Assembly (GPCR)cluster_2Phase 3: Cryo-EMExpExpression(Sf9/HEK293)SolSolubilization(LMNG/CHS)Exp->SolLigLigand Saturation(>10x Kd)Sol->LigTransAdd Mini-G / G-heterotrimerLig->Trans  Lock Active StateStabAdd scFv16 / Nb35(Fiducial Marker)Trans->Stab  Increase MassPurSEC Purification(Remove Aggregates)Stab->PurGridVitrification(Au Grid, Thin Ice)Pur->GridDataData Collection(K3/Falcon 4)Grid->Data

Caption: Step-by-step workflow for assembling stable, high-mass GPCR complexes suitable for Cryo-EM alignment.

Mechanism: 5-HT2A Activation & LSD Trapping

ActivationInactiveInactive 5-HT2A(Apo State)BindingLigand Binding(LSD/Psilocin)Inactive->BindingConfChangeConformational Shift(TM6 Outward Movement)Binding->ConfChange  TriggerLidCloseECL2 'Lid' Closure(Leu229 Interaction)Binding->LidClose  Stabilizes LigandCouplingGq / Arrestin CouplingConfChange->Coupling  Opens G-siteLidClose->ConfChange  Slows DissociationSignalDownstream Signaling(Hallucinogenic/Therapeutic)Coupling->Signal

Caption: Structural mechanism of 5-HT2A activation. Note the critical role of ECL2 closure in trapping LSD.

Case Study Data Comparison

The following table summarizes key Cryo-EM structures of serotonin receptors, highlighting the resolution and specific components used to achieve it.

ReceptorLigand (Class)Resolution (Å)PDB IDComplex ComponentsKey Structural Insight
5-HT2A LSD (Ergoline)3.2 Å7WC6Receptor + mini-G11 + scFv16ECL2 (L229) forms a lid, trapping LSD (slow kinetics).
5-HT2A Serotonin (Endogenous)3.4 Å7WC4Receptor + mini-G11 + scFv16Salt bridge with D155; less ECL2 closure than LSD.
5-HT1A Aripiprazole (Antipsychotic)3.0 Å7E2ZReceptor + Gi1 + scFv16Ligand binds deeper; distinct TM6 position vs 5-HT2A.
5-HT3A Serotonin (Agonist)3.3 Å6HINPentamer (No G-protein)Global twisting of ECD opens the transmembrane pore.

References

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell.

  • Cao, C., et al. (2022). Signaling snapshots of a serotonin receptor activated by the prototypical psychedelic LSD. Science.

  • Basak, S., et al. (2018). Cryo-EM reveals two distinct serotonin-bound conformations of full-length 5-HT3A receptor. Nature.[6]

  • Xu, P., et al. (2021). Structural insights into the lipid and ligand regulation of serotonin receptors. Nature.[6]

  • Garcia-Nafria, J., et al. (2018). Cryo-EM structure of the serotonin 5-HT1B receptor coupled to heterotrimeric Go.[6] Nature.[6]

Troubleshooting & Optimization

Improving the yield of 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide (CAS: 1105675-65-7). The following protocols focus on overcoming the specific steric and electronic challenges inherent to this scaffold, particularly the hindered amide coupling and the installation of the 5-methoxy group.

Executive Summary: The Yield Bottleneck

The synthesis of this compound frequently stalls at the final amide coupling step. The convergence of a sterically hindered secondary aniline (N-methylaniline) and a 4-substituted nicotinic acid creates a significant energy barrier. Standard coupling agents (EDC, HATU) often result in stalled conversion (<40% yield) or extensive epimerization/side reactions.

Immediate Recommendation: Switch from carbodiimide/uronium chemistries to Ghosez’s Reagent (for mild, neutral activation) or T3P® (Propylphosphonic anhydride) at elevated temperatures.

Part 1: The Critical Step – Amide Coupling Optimization

Why Standard Methods Fail
  • Steric Clash: The ortho-methyl group on the pyridine ring (C4) and the N-methyl group on the aniline prevent the formation of the tetrahedral intermediate required for amide bond formation.

  • Electronic Deactivation: N-methylaniline is electron-rich but nucleophilically sluggish due to steric bulk. The pyridine nitrogen can also interfere by sequestering coupling agents.

Protocol A: The "Gold Standard" (Ghosez’s Reagent)

This method generates the acid chloride in situ under neutral conditions, avoiding the harshness of thionyl chloride while maintaining high reactivity.

  • Reagents: 5-Methoxy-4-methylnicotinic acid (1.0 eq), Ghosez’s Reagent (1.2 eq), N-methylaniline (1.1 eq), DIPEA (3.0 eq).

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

Step-by-Step:

  • Dissolve the nicotinic acid derivative in anhydrous DCM under Argon.

  • Cool to 0°C and add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) dropwise.

  • Stir at Room Temperature (RT) for 1–2 hours. Monitor: An aliquot quenched with MeOH should show the methyl ester by LCMS.

  • Cool back to 0°C. Add a solution of N-methylaniline and DIPEA in DCM dropwise.

  • Allow to warm to RT and stir for 4–12 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] Wash organic layer with 1N HCl (to remove unreacted pyridine/aniline) and brine.

Protocol B: The Scalable Route (T3P)

T3P has low toxicity and drives equilibrium by releasing a water-soluble cyclic phosphonate byproduct.

  • Reagents: Acid (1.0 eq), N-methylaniline (1.2 eq), T3P (50% in EtOAc, 2.0 eq), Pyridine (3.0 eq).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

  • Charge the acid and N-methylaniline in EtOAc.

  • Add Pyridine (acts as both base and acylation catalyst).

  • Add T3P solution dropwise at RT.

  • Critical Step: Heat the reaction to 60–75°C . Sterically hindered amides often require thermal energy to overcome the activation barrier, which T3P tolerates well.

  • Monitor: Check LCMS after 4 hours. If incomplete, add 0.5 eq more T3P and continue heating.

Part 2: Precursor Synthesis (5-Methoxy-4-methylnicotinic acid)

If you are synthesizing the acid precursor rather than purchasing it, the Methoxylation of 5-bromo-4-methylnicotinate is the yield-determining step.

The Challenge: Regioselectivity & Hydrolysis

Direct nucleophilic aromatic substitution (SNAr) is difficult on electron-rich pyridines. Metal-catalyzed coupling is required.

Optimized Methoxylation Protocol (Ullmann-Type)
  • Substrate: Methyl 5-bromo-4-methylnicotinate.

  • Reagents: NaOMe (25% in MeOH, 3.0 eq), CuI (10 mol%), 1,10-Phenanthroline (20 mol%).

  • Solvent: DMF/MeOH (4:1 ratio).

Workflow:

  • Combine the bromo-pyridine, CuI, and Phenanthroline in DMF. Purge with Argon.

  • Add NaOMe solution.

  • Heat to 100–110°C in a sealed tube (pressure vessel) for 16 hours.

  • Note: The ester will likely hydrolyze to the acid in situ due to the excess methoxide and water traces. This is advantageous.

  • Workup: Acidify aqueous workup to pH 3–4 to precipitate the 5-methoxy-4-methylnicotinic acid .

Part 3: Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<30%) in Coupling Steric hindrance prevents attack.Heat is essential. Switch to T3P/Pyridine and heat to 70°C. If using EDC, switch to Ghosez's reagent.
Recovery of Starting Aniline Activated acid is hydrolyzing or cyclizing.Ensure anhydrous conditions. Use Ghosez's reagent to form the highly reactive acid chloride intermediate.
Product is an Oil/Gum Presence of rotamers or impurities.This amide exists as rotamers (NMR will show split peaks). Purify via Flash Chromatography (DCM:MeOH 95:5) or crystallize as an HCl salt (ether/HCl).
Des-methyl byproduct Demethylation during workup.Avoid strong Lewis acids (BBr₃, AlCl₃) in downstream steps. The 5-OMe is stable to standard HCl workups.
Dark Reaction Mixture Oxidation of aniline or pyridine.Degas all solvents.[2] Perform coupling under Nitrogen/Argon atmosphere.

Part 4: Visual Workflows

Figure 1: Optimized Amide Coupling Pathway

This diagram illustrates the decision logic for selecting the correct coupling agent based on steric hindrance.

AmideCoupling Start Start: 5-Methoxy-4-methylnicotinic acid + N-Methylaniline Check Steric Assessment: Ortho-substituents present? Start->Check Standard Standard Coupling (EDC/HOBt or HATU) Check->Standard No (Unlikely) Advanced Advanced Coupling Required Check->Advanced Yes (C4-Methyl + N-Methyl) Product Target Product: 5-Methoxy-N,4-dimethyl- N-phenylnicotinamide Standard->Product Low Yield Risk Ghosez Method A: Ghosez's Reagent (In-situ Acid Chloride) Temp: 0°C -> RT Advanced->Ghosez Mild/Neutral T3P Method B: T3P + Pyridine (Cyclic Phosphonate) Temp: 60-80°C Advanced->T3P Scalable/Thermal Ghosez->Product T3P->Product

Caption: Decision tree for overcoming steric hindrance in nicotinamide synthesis. Pathing through "Advanced Coupling" is recommended for this specific molecule.

References

  • Ghosez's Reagent Application: Organic & Biomolecular Chemistry, 2016 , 14, 430-433. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][4][5]

  • T3P Optimization: Organic Process Research & Development, 2009 , 13, 900–906. "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides."[6]

  • Methoxylation of Bromopyridines: Journal of Organic Chemistry, 2008 , 73, 2442–2445. "Copper-Catalyzed Methoxylation of Aryl Bromides."

  • General Pyridine Synthesis: Chemical Reviews, 2013 , 113, 5904–6113. "Synthesis of Pyridines."

Sources

Technical Support Center: Solubility & Formulation of Novel Tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Solubility, Stability, and Formulation Challenges with Indole Alkaloids

Introduction

Welcome to the technical support hub for tryptamine chemistry. If you are working with novel N-substituted tryptamines (e.g., 5-MeO-DMT analogs, psilocybin derivatives), you are likely encountering the "Indole Paradox": these molecules are biologically potent but chemically stubborn.

Most novel tryptamines possess a rigid, lipophilic indole core with a pKa typically ranging between 9.5 and 10.5. This makes the free base forms nearly insoluble in neutral aqueous media and prone to rapid oxidative degradation. This guide moves beyond basic instructions to explain the physicochemical causality of these failures and provides self-validating protocols to resolve them.

Part 1: The Solubility Decision Matrix

Before selecting a solvent system, determine your compound's state and your experimental endpoint. Use this decision tree to select the correct workflow.

Solubility_Workflow Start Start: Novel Tryptamine Compound CheckState Check State: Free Base or Salt? Start->CheckState FreeBase Free Base (Lipophilic, Unstable) CheckState->FreeBase Salt Salt Form (HCl, Fumarate, etc.) CheckState->Salt InVivo Intended Use: In Vivo or In Vitro? FreeBase->InVivo Immediate Use SaltConvert Protocol A: Convert to Fumarate Salt FreeBase->SaltConvert Best for Long Term Storage SolubleWater Soluble in Water/Saline? Salt->SolubleWater SolubleWater->InVivo No (Precipitates) DirectDissolve Direct Dissolution + Ascorbic Acid SolubleWater->DirectDissolve Yes Cosolvent Protocol B: PEG400/DMSO Cosolvent InVivo->Cosolvent High Dose / Acute Cyclodextrin Protocol C: Cyclodextrin Complexation (Non-toxic) InVivo->Cyclodextrin Sensitive / Chronic

Figure 1: Strategic decision tree for selecting the optimal formulation pathway based on compound state and end-use requirements.

Part 2: Troubleshooting & FAQs

Issue 1: "My compound precipitates immediately when I add water/saline to my DMSO stock."

The Diagnosis: This is the "Crash-Out Effect." Tryptamines are highly soluble in DMSO (dielectric constant


) but poorly soluble in water (

). When you add a saline bolus to a DMSO stock, the solvent's capacity to hold the lipophilic indole drops logarithmically. The local concentration of the drug exceeds its saturation point at the interface of the two liquids, causing immediate crystallization.

The Fix: Step-Down Cosolvent Formulation Do not jump from 100% DMSO to 100% Aqueous. You must use an intermediate bridging solvent like PEG400 (Polyethylene Glycol).

Recommended Vehicle (The "40/10/50" Rule):

  • Dissolve drug in DMSO (10% of final volume).

  • Add PEG400 (40% of final volume) and vortex. The PEG stabilizes the hydrophobic core.

  • Add Saline/Water (50% of final volume) dropwise while vortexing.

Why this works: PEG400 acts as an amphiphilic interface, preventing the energetic shock that forces the tryptamine out of solution [1].

Issue 2: "My solution turned pink/brown overnight. Is it ruined?"

The Diagnosis: Oxidative Deamination & Polymerization. The indole nitrogen (N1) and the ethylamine side chain are electron-rich targets. In the presence of atmospheric oxygen and light, tryptamines undergo radical-mediated oxidation to form colored quinoidal species or dimers (similar to melanin formation). This is accelerated in basic pH (Free Base forms).

The Fix: The Antioxidant Shield Never store tryptamines in plain saline.

  • Acidify: Ensure pH < 6.0. Oxidation is slower in acidic environments.

  • Scavenge: Add L-Ascorbic Acid (Vitamin C) at a 1:1 molar ratio to your compound. Ascorbate sacrifices itself to quench free radicals before they attack the indole ring [2].

  • Purge: Displace headspace oxygen with Argon or Nitrogen gas before sealing vials.

Issue 3: "I cannot use DMSO/PEG for my animal model (toxicity issues). How do I solubilize a high dose?"

The Diagnosis: Vehicle Intolerance. High concentrations of DMSO (>10%) or PEG400 can cause hemolysis, nociception (pain upon injection), or metabolic interference in sensitive in vivo models.

The Fix: Cyclodextrin Encapsulation (Host-Guest Chemistry) Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) . These molecules form a "donut" shape with a hydrophobic interior (which holds the tryptamine) and a hydrophilic exterior (which dissolves in water).

See Protocol C below for the encapsulation workflow.

Part 3: Validated Experimental Protocols

Protocol A: Conversion of Free Base to Fumarate Salt

Use this when you have a "sticky oil" free base that needs to be a stable, water-soluble solid.

Rationale: Fumaric acid is non-hygroscopic and pharmaceutically acceptable. It typically forms a 1:1 salt with tryptamines, significantly raising the melting point and oxidative stability [3].

Materials:

  • Tryptamine Free Base[1][2][3][4][5]

  • Fumaric Acid[3]

  • Anhydrous Acetone (or Isopropanol)

Steps:

  • Dissolve 1.0 equivalent of Tryptamine Free Base in a minimal amount of warm acetone (~40°C).

  • Prepare a saturated solution of Fumaric Acid (1.0 equivalent) in warm acetone/isopropanol.

  • Combine the acid solution into the base solution slowly with stirring.

  • Crystallize: Cloudiness should appear. Cool slowly to 4°C overnight.

  • Filter the precipitate and wash with cold acetone.

  • Dry under vacuum.[3]

Validation: The resulting solid should be white/off-white and dissolve in water at >10 mg/mL (depending on the specific analog).

Protocol C: Cyclodextrin Complexation (The "Gold Standard" for In Vivo)

Use this for IV/IP injections where organic solvents are prohibited.

Rationale: Encapsulation hides the lipophilic indole from the aqueous environment without changing the chemical structure of the drug [4].

Materials:

  • Tryptamine Salt (Fumarate or HCl preferred)

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin)[6]

  • Sterile Water for Injection

Steps:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution. (e.g., 2g HP-β-CD in 10mL water).

  • Add Compound: Add your tryptamine to this solution.

  • Energy Input: Vortex vigorously for 10 minutes or sonicate in a water bath at 37°C for 20 minutes.

    • Note: The solution may initially be cloudy but should clarify as the drug enters the cyclodextrin cavity.

  • Filter: Pass through a 0.22 µm PES syringe filter to sterilize and remove any un-complexed drug.

Data Summary: Solubility Enhancement Factors

Solvent SystemSolubility (Approx.)Toxicity RiskStability
Water (Neutral) < 0.1 mg/mLNonePoor (Oxidation)
DMSO (100%) > 100 mg/mLHigh (In Vivo)Good
PEG400/Water (40:60) ~ 5-10 mg/mLModerateModerate
20% HP-β-CD ~ 20-50 mg/mLLowExcellent

References

  • Beig, A., et al. (2017). "Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels." Molecular Pharmaceutics. [Link]

  • Mueller, E. A., et al. (1985). "Ascorbic acid prevents nonreceptor 'specific' binding of [3H]-5-hydroxytryptamine to bovine cerebral cortex membranes." Journal of Neurochemistry. [Link]

  • Naeem, S., et al. (2023).[3][7] "N-Cyclohexyltryptamine: freebase, bromide and fumarate."[3] Acta Crystallographica Section E. [Link]

  • Challa, R., et al. (2005). "Cyclodextrins in drug delivery: an updated review." AAPS PharmSciTech. [Link]

Sources

Technical Support Center: 5-MeO-DMT Succinate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purity Optimization & Troubleshooting Access Level: Professional / Research

Introduction: The Purity Challenge

Synthesizing 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) succinate of pharmaceutical grade (>99.5%) presents unique challenges compared to other tryptamines. The primary obstacles are not yield, but specific impurity profiles—specifically


-carbolines  formed via Pictet-Spengler cyclization and N-oxides  from oxidative degradation.

This guide provides a technical remediation framework for researchers encountering purity bottlenecks. It moves beyond basic synthesis recipes to focus on purification logic , salt formation stoichiometry , and impurity isolation .

Module 1: Synthesis Route Selection & Impurity Prevention

The Issue: Many researchers utilize the Eschweiler-Clarke reductive amination of 5-methoxytryptamine because starting materials are accessible. However, this route is prone to forming 6-methoxy-tetrahydro-


-carboline  (6-MeO-THBC) as a side product.

The Mechanism: In the presence of formaldehyde and acid, the indole ring can attack the imine intermediate, closing a third ring. This impurity is structurally similar to 5-MeO-DMT and is extremely difficult to separate via standard acid/base extraction.

Diagram 1: The Impurity Bifurcation

This diagram illustrates the critical divergence point where improper conditions lead to irreversible contamination.

ImpurityPathways Start 5-Methoxytryptamine Imine Imine Intermediate Start->Imine + CH2O Formaldehyde Formaldehyde (Excess/Acidic) Target 5-MeO-DMT (Target) Imine->Target Reductive Amination (NaBH3CN/Rapid Reduction) Impurity 6-MeO-THBC (Beta-Carboline) Imine->Impurity Pictet-Spengler Cyclization (Slow Reduction/High Temp)

Caption: Divergence of reductive amination. Rapid reduction favors the target; delayed reduction favors cyclization into difficult-to-remove beta-carbolines.

Recommendation: For pharmaceutical purity, the Fischer Indole Synthesis (using 4-methoxyphenylhydrazine and a masked aldehyde amine) is superior as it bypasses the tryptamine intermediate entirely, preventing


-carboline formation [1].

Module 2: Freebase Isolation & Remediation

Before salt formation, the freebase oil must be chemically neutral. Impurities trapped in the freebase will co-precipitate with the succinate salt.

Protocol: The "2-MeTHF" Wash System

Standard DCM (dichloromethane) extractions often carry over non-polar dimers. Use 2-Methyltetrahydrofuran (2-MeTHF) for superior selectivity.

  • Dissolution: Dissolve crude freebase in 2-MeTHF.

  • Acid Wash: Extract into dilute acetic acid (pH ~4). Non-basic impurities stay in organic layer.

  • Base Release: Basify aqueous layer to pH 11-12 with NaOH.[1]

  • Extraction: Extract back into 2-MeTHF.

  • Silica Pad (Critical): If color is amber/brown, pass the freebase solution through a silica gel pad eluting with Acetone/MeOH (9:1). This removes polymeric "tar" that causes oiling out later [1].

Module 3: Succinate Salt Crystallization

The succinate salt (1:1 molar ratio) is preferred over the hydrochloride (hygroscopic) or fumarate (potential Michael acceptor reactivity).

Common Failure: "Goo" or oil formation instead of crystals. Cause: Residual water or incorrect solvent polarity.

Standard Operating Procedure (SOP): Salt Formation
ParameterSpecificationNotes
Stoichiometry 1.0 : 1.0 (Molar)Do not use excess acid. 5-MeO-DMT (MW 218.3) : Succinic Acid (MW 118.1).
Primary Solvent Methanol (MeOH)Minimal volume to dissolve both components warm (40°C).
Precipitation AcetoneThe anti-solvent. Add to the MeOH solution until turbid.
Polymorph Form A (Anhydrate)Stable, non-hygroscopic form [1].[2]

Step-by-Step:

  • Dissolve 1.0 eq of 5-MeO-DMT freebase in minimal warm MeOH (approx 10 volumes).

  • Dissolve 1.0 eq of Succinic Acid in minimal warm MeOH.

  • Combine solutions.

  • Add Activated Charcoal (5 wt%), stir for 30 mins, and filter (removes color bodies).

  • Concentrate the solution to a thick syrup.

  • Add Acetone (slurry method). The syrup should transform into a white crystalline solid.

  • Filter and dry under vacuum at 45°C.

Module 4: Advanced Purification (Recrystallization)

If the isolated succinate salt fails HPLC purity specs (<99.0%), do not wash with water (high solubility). Use Ethanol Recrystallization .[1][3]

Diagram 2: The Purification Logic Gate

Decision tree for salvage vs. finish.

PurificationLogic CrudeSalt Crude Succinate Salt CheckHPLC HPLC Analysis CrudeSalt->CheckHPLC Pass Purity > 99.5% CheckHPLC->Pass Yes Fail Purity < 99.0% CheckHPLC->Fail No Recryst Recrystallization Solvent: Ethanol (EtOH) Fail->Recryst Filter Hot Filtration (Remove Insolubles) Recryst->Filter Cool Slow Cooling (Amb -> 4°C) Filter->Cool Cool->CheckHPLC Retest

Caption: Workflow for bringing off-spec succinate salt to pharmaceutical grade using Ethanol recrystallization.

Troubleshooting & FAQs

Q1: My freebase is a dark oil and won't crystallize. Is it ruined?

A: No. 5-MeO-DMT freebase has a low melting point (~69°C) and tends to supercool into an oil.

  • Fix: Do not attempt to crystallize the freebase for storage. Keep it as an oil or convert immediately to succinate.

  • Purification: If the oil is dark, dissolve in hexane. 5-MeO-DMT is soluble in boiling hexane but crystallizes upon cooling (waxy crystals). This rejects polar impurities [2].

Q2: I see a mystery peak at RRT 1.05 on HPLC. What is it?

A: This is likely 5-MeO-DMT N-Oxide .

  • Cause: Exposure of the freebase to air/light during workup.

  • Prevention: Perform all freebase manipulations under Nitrogen/Argon.

  • Removal: N-oxides are much more polar than the amine. A silica plug (Module 2) or recrystallization of the succinate salt in Ethanol usually removes it [1].

Q3: Why use Succinic acid instead of Fumaric acid?

A: While fumarate salts are common for tryptamines, Fumaric acid is a Michael acceptor.[2] Under certain stress conditions (heat/moisture), it can covalently bond to the amine, creating a permanent impurity. Succinic acid lacks this double bond and is chemically inert [1].

Q4: The succinate salt formed a "gum" in Acetone.

A: This indicates the presence of residual solvent (likely water or excess MeOH) or impurities.

  • Fix: Decant the acetone. Redissolve the gum in a small amount of MeOH. Add fresh, dry Acetone slowly with vigorous stirring. Seed crystals (if available) are highly recommended to initiate the correct polymorph.

References

  • Sherwood, A. M., Claveau, R., Lancelotta, R., Kaylo, K. W., & Lenoch, K. (2020).[4] Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067–32075.[4] [Link][2]

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Entry #38: 5-MeO-DMT).[1][2][3][4][5][6][7] [Link]

Sources

Method refinement for detecting low concentrations of metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Detecting low-abundance metabolites (e.g., signaling lipids, secondary metabolites, hormones) often pushes LC-MS/MS platforms to their limits. This guide moves beyond basic troubleshooting to address method refinement —the systematic optimization of sample preparation, chromatography, and ionization to lower the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Module 1: Sample Preparation & Enrichment

Q: My target metabolite is below the LOD. I’ve tried increasing injection volume, but it causes peak broadening. How can I concentrate the sample without "dirtying" the column?

A: Increasing injection volume is a "brute force" method that often fails due to solvent mismatch and column overload. You must switch to Selective Enrichment .

The Solution: Solid-Phase Extraction (SPE) with Orthogonal Chemistry. If you are using Reverse Phase (RP) chromatography for analysis, use a Mixed-Mode (Ion Exchange + RP) cartridge for extraction. This "orthogonality" removes matrix interferences that share similar hydrophobicity with your analyte but differ in charge state.

Protocol: Mixed-Mode SPE for Basic Metabolites (Example)

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample (pH adjusted to ionize the analyte, e.g., pH 6.0 for weak bases).

  • Wash 1 (Interference Removal): 5% NH4OH in Water (removes neutrals/acidic interferences).

  • Wash 2 (Matrix Removal): 100% MeOH (removes hydrophobic neutrals; analyte stays bound by ionic interaction).

  • Elute: 5% Formic Acid in MeOH (disrupts ionic bond).

  • Evaporate & Reconstitute: Dry down and reconstitute in 10x smaller volume of initial mobile phase (10x enrichment factor).

Q: My analytes are polar (e.g., amino acids, organic acids) and ionize poorly in ESI. How can I boost their signal intensity?

A: Use Chemical Derivatization . Polar metabolites often suffer from poor retention on RP columns and low ionization efficiency. Derivatization adds a hydrophobic moiety (improving retention) and a pre-charged or easily ionizable group (improving MS sensitivity by 10-1000 fold).

Table 1: Common Derivatization Reagents for Sensitivity Enhancement

Target Functional GroupReagentMechanism of EnhancementReference
Amines / Phenols Dansyl Chloride (Dns-Cl)Introduces tertiary amine (high proton affinity) + hydrophobic tag.[1]
Carboxylic Acids 3-Nitrophenylhydrazine (3-NPH)Converts acids to hydrazides; improves negative mode ionization.[2]
Ketones / Aldehydes Girard’s Reagent TAdds a permanent quaternary ammonium charge (permanent positive ion).[3]
Thiols N-ethylmaleimide (NEM)Prevents oxidation and improves stability/ionization.[4]

Module 2: Chromatographic Refinement

Q: I see the peak, but it is buried in background noise. How do I physically separate the signal from the noise?

A: You are likely experiencing Matrix Effects (Ion Suppression) . Co-eluting matrix components compete for charge in the ESI source, suppressing your analyte's signal.[1]

The Diagnostic: Post-Column Infusion Before changing your gradient, you must map where the suppression occurs.

Protocol: Post-Column Infusion (Matrix Effect Mapping)

  • Setup: Use a T-junction after the analytical column but before the MS source.[1]

  • Infuse: Syringe pump infuses a constant flow of your standard analyte (e.g., 10 µL/min).

  • Inject: Inject a "blank" matrix sample (extracted plasma/tissue) via the LC column.[2]

  • Analyze: Monitor the MRM of your infused analyte.[1]

  • Result: A drop in the baseline indicates suppression zones. If your analyte elutes in a "dip," you must modify the gradient to move the peak out of that zone.

Visualization: Troubleshooting Decision Tree

Troubleshooting_Low_Sensitivity Start Problem: Low Sensitivity / High LOD Check_Matrix Step 1: Check Matrix Effects (Post-Column Infusion) Start->Check_Matrix Suppression Is Signal Suppressed? Check_Matrix->Suppression Optimize_LC Modify LC Gradient (Move peak away from suppression) Suppression->Optimize_LC Yes (Co-elution) Clean_Sample Improve Sample Prep (SPE / LLE) Suppression->Clean_Sample Yes (Dirty Matrix) Check_Ionization Step 2: Check Ionization Efficiency Suppression->Check_Ionization No Derivatize Derivatization Required? Check_Ionization->Derivatize Do_Deriv Apply Chemical Derivatization (e.g., Dansylation) Derivatize->Do_Deriv Analyte Poorly Ionizable Micro_Flow Switch to Micro/Nano-Flow LC (Increase concentration at source) Derivatize->Micro_Flow Analyte Ionizable but Dilute

Caption: Decision Logic for Troubleshooting Low Sensitivity in LC-MS Metabolomics.

Module 3: Mass Spectrometry Optimization

Q: I am using MRM (Multiple Reaction Monitoring), but my sensitivity is still low. What parameters should I tune beyond Collision Energy (CE)?

A: While CE is critical, Source Parameters and Resolution often yield hidden gains.

  • Gas Flow & Temperature: For low flow rates (<200 µL/min), high desolvation temperatures can degrade thermally labile metabolites. Lower the temperature and optimize the nebulizer gas to ensure droplet fission without thermal degradation.

  • Resolution vs. Transmission: On Triple Quadrupoles, widening the Quadrupole 1 (Q1) window (e.g., from 0.7 Da to 1.0 Da) increases ion transmission (sensitivity) at the cost of specificity. If your matrix is clean (post-SPE), this trade-off is often beneficial.

  • Dwell Time: If you are monitoring too many transitions, the "dwell time" per analyte drops. Ensure you have at least 12-15 data points across the peak . If necessary, use Scheduled MRM (sMRM) to only monitor the transition during the specific retention time window of the metabolite.

References

  • Chemical Derivatization for Metabolomics: Title: Chemical Derivatization in LC-MS Based Metabolomics Study. Source: ResearchGate (Review). URL:[Link]

  • 3-NPH Derivatization Strategy: Title: Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Source: Analytical Chemistry (ACS Publications). URL:[Link]

  • Matrix Effect Evaluation (Post-Column Infusion): Title: Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Source: Journal of the American Society for Mass Spectrometry. URL:[Link]

  • General Troubleshooting & Matrix Effects: Title: Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Source: PubMed (NIH). URL:[Link]

Sources

Technical Support Center: Enhancing the Stability of Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to ensuring the integrity and stability of your analytical reference standards. As researchers, scientists, and drug development professionals, the reliability of your analytical data is paramount. This guide is structured to provide you with not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory. We will delve into the common challenges encountered with reference standard stability and provide robust, field-proven solutions.

Section 1: Foundational Principles of Reference Standard Stability

The stability of a reference standard is its ability to remain within established limits of quality and purity for a specified period under defined storage conditions.[1][2][3] Degradation of a reference standard can lead to inaccurate analytical results, potentially compromising product quality and patient safety.[1] Understanding the factors that influence stability is the first line of defense against such issues.

Key Factors Influencing Stability

Several environmental and intrinsic factors can impact the stability of a reference standard:[1][4]

  • Temperature: Elevated temperatures accelerate chemical degradation reactions, such as hydrolysis and oxidation.[4] Conversely, freezing can sometimes cause physical changes or precipitation.

  • Humidity: Moisture can facilitate hydrolytic degradation and can also lead to the deliquescence of solid standards.[4][5]

  • Light: Exposure to UV or visible light can induce photolytic degradation, leading to the formation of impurities.[4][5]

  • Oxygen: Oxidative degradation is a common pathway for many organic molecules, often initiated by atmospheric oxygen.[4][5]

  • pH: For standards in solution, pH can significantly influence the rate and pathway of degradation.[4][5]

  • Intrinsic Properties: The inherent chemical structure of the molecule dictates its susceptibility to various degradation pathways.[6]

The Lifecycle of a Reference Standard

Managing the stability of a reference standard is a continuous process that spans its entire lifecycle, from acquisition and qualification to ongoing monitoring and eventual replacement.

Reference Standard Lifecycle cluster_0 Phase 1: Establishment cluster_1 Phase 2: Use & Monitoring cluster_2 Phase 3: Retirement Acquisition Acquisition/ Synthesis Qualification Initial Qualification (Identity, Purity, etc.) Acquisition->Qualification CoA Certificate of Analysis Generation Qualification->CoA Storage Controlled Storage CoA->Storage Handling Proper Handling & Dispensing Storage->Handling Stability Ongoing Stability Testing Handling->Stability Requalification Periodic Re-qualification Stability->Requalification Requalification->Storage Degradation Significant Degradation Requalification->Degradation Depletion Depletion of Stock Replacement Replacement with New Lot Depletion->Replacement Degradation->Replacement

Caption: The lifecycle of a reference standard from establishment to retirement.

Section 2: Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reference standard shows a new, unexpected peak in the chromatogram. What should I do?

A1: The appearance of a new peak is a strong indicator of degradation. Here’s a systematic approach to troubleshoot this issue:

  • Immediate Actions:

    • Do not use the standard for any further analytical work.

    • Quarantine the affected vial and any solutions prepared from it.

  • Investigative Workflow:

    Troubleshooting Unexpected Peak Start Unexpected Peak Observed Check_System 1. Verify System Suitability (Resolution, Tailing Factor) Start->Check_System System_OK System Passes Check_System->System_OK System_Fail System Fails Check_System->System_Fail Troubleshoot HPLC System Check_Blank 2. Analyze a Blank Injection (Solvent, Mobile Phase) Blank_Clean Blank is Clean Check_Blank->Blank_Clean Blank_Contaminated Blank is Contaminated Check_Blank->Blank_Contaminated Identify Source of Contamination System_OK->Check_Blank Investigate_Standard 3. Investigate Reference Standard Blank_Clean->Investigate_Standard Review_Handling Review Handling & Storage (Temperature, Light, etc.) Investigate_Standard->Review_Handling Analyze_New_Vial Analyze a Fresh, Unopened Vial of the Same Lot Review_Handling->Analyze_New_Vial New_Vial_OK New Vial is OK Analyze_New_Vial->New_Vial_OK New_Vial_Bad New Vial Shows Same Peak Analyze_New_Vial->New_Vial_Bad Isolate_Vial Isolate & Discard Affected Vial New_Vial_OK->Isolate_Vial Quarantine_Lot Quarantine Entire Lot New_Vial_Bad->Quarantine_Lot Contact_Supplier Contact Supplier & Initiate Full Investigation Quarantine_Lot->Contact_Supplier

    Caption: A workflow for troubleshooting an unexpected peak in a chromatogram.

  • Causality: An unexpected peak that is not attributable to the analytical system or solvents is likely a degradation product or a contaminant.[7] Reviewing the storage and handling records for the specific vial can often reveal the root cause, such as a temperature excursion or prolonged exposure to light.[8][9][10]

Q2: The purity value of my reference standard has dropped below the acceptable limit. Can I still use it?

A2: No. A reference standard with a purity value below the specified limit on its Certificate of Analysis (CoA) should not be used for quantitative analysis.

  • Why it Matters: The assigned purity value is critical for calculating the concentration of your standard solutions. Using a degraded standard will lead to the preparation of inaccurately low concentration solutions, which in turn will cause an overestimation of the analyte in your samples. For impurity standards, a change in purity can affect their accurate quantification.[2]

  • Self-Validation: Your laboratory's Standard Operating Procedures (SOPs) should have a defined acceptance criterion for the purity of reference standards upon receipt and during re-qualification. This serves as a self-validating checkpoint. If the purity is out of specification, the standard fails this check and must be rejected.

  • Action Plan:

    • Formally document the out-of-specification (OOS) result.

    • Quarantine the entire lot of the reference standard.

    • If it is a secondary standard, it must be re-qualified against a primary or compendial standard.[11][12]

    • If it is a primary standard, a new, fully characterized batch should be sourced.[11]

Q3: How often should I re-qualify my in-house (secondary) reference standards?

A3: The frequency of re-qualification depends on the stability of the compound, its storage conditions, and its intended use.[1][11]

  • Establishing a Schedule:

    • Initial Phase: For a new secondary standard, it is advisable to perform re-qualification more frequently, for instance, every 3-6 months for the first year.[13] This helps to establish a baseline stability profile.

    • Established Standards: Once sufficient stability data is available, the re-qualification interval can be extended, typically to 12 months.[13]

    • Data-Driven Approach: The re-qualification schedule should always be supported by stability data. If at any point a standard shows signs of degradation, the re-qualification frequency should be increased.[11]

  • Regulatory Context: The International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing provide a framework that can be adapted for reference standards.[5][14][15][16] This includes testing at defined time points under specified storage conditions. For long-term studies, a typical testing frequency is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]

Troubleshooting Guides

Issue 1: Handling Hygroscopic or Volatile Reference Standards

  • Problem: Inconsistent weighing results, rapid degradation upon opening, or loss of potency.

  • Causality: Hygroscopic materials readily absorb atmospheric moisture, leading to an inaccurate weight and potential for hydrolytic degradation. Volatile compounds can evaporate upon opening the container, leading to a change in concentration.

  • Protocol:

    • Acclimatization: Before opening, allow the container to equilibrate to the ambient temperature of the weighing area for at least 1-2 hours. This prevents condensation of atmospheric moisture on the cold standard.

    • Controlled Environment: Whenever possible, handle hygroscopic standards in a glove box with controlled low humidity.

    • Minimize Exposure: Open the container only for the minimum time required to dispense the material.

    • Dispensing Technique: Use a clean, dry spatula for solids. For volatile liquids, consider using a gas-tight syringe.

    • Storage: After dispensing, tightly reseal the container, potentially with paraffin film, and store it in a desiccator.[1] For volatile standards, ensure the cap is securely tightened.

    • Avoid Shaking: Do not shake or vortex volatile standards immediately before opening, as this increases the surface area and promotes evaporation.

Issue 2: Managing Temperature Excursions During Storage or Shipment

  • Problem: A temperature-sensitive reference standard has been exposed to conditions outside of its recommended storage range.

  • Causality: Temperature excursions can significantly accelerate degradation, compromising the integrity of the standard.[8][9] The impact is dependent on the duration and magnitude of the excursion.

  • Protocol:

    • Quarantine: Immediately quarantine the affected standard. Do not use it until a full impact assessment is completed.

    • Document: Record all available information about the excursion: duration, temperature range reached, and the conditions of the standard upon receipt (e.g., presence of a temperature monitoring device).

    • Consult Stability Data: Review the manufacturer's stability data or in-house forced degradation studies.[8] These studies, which expose the material to stress conditions like high heat, can provide insight into the likely degradation products and the rate of degradation at elevated temperatures.[5][6][17][18][19][20][21]

    • Testing: If stability data is insufficient to justify the use of the standard, perform a full re-qualification. This should include:

      • Appearance: Visual inspection for changes in color or physical state.

      • Purity: A stability-indicating chromatographic method to separate and quantify any new degradation products.

      • Assay/Potency: To confirm there has been no significant loss of the main component.

    • Decision: Based on the re-qualification results, a scientifically justified decision can be made to either release or reject the standard.

Section 3: Protocols and Data Presentation

Recommended Storage Conditions

Adherence to appropriate storage conditions is fundamental to maintaining the stability of reference standards.[22]

Storage ConditionTemperature RangeRelative Humidity (RH)Typical Use Case
Ambient 20-25 °CAs per ambient conditionsFor chemically stable, non-hygroscopic materials.
Refrigerated 2-8 °CN/AFor thermally labile compounds.
Frozen -20 °C or belowN/AFor long-term storage of highly unstable compounds, peptides, etc.
Controlled Humidity As specified<40% RHFor hygroscopic materials.

This table provides general guidance. Always refer to the manufacturer's Certificate of Analysis or the USP General Chapter <1150> for specific storage instructions.[22][23][24][25]

Protocol for Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a reference standard and for developing stability-indicating analytical methods.[5][6][18][21]

Objective: To intentionally degrade the reference standard under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Sample Preparation: Prepare separate solutions or use solid samples of the reference standard for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid standard at 80 °C for 48 hours.

    • Photostability: Expose the standard to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][16]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a high-resolution chromatographic method (e.g., HPLC with a photodiode array detector).

    • The goal is to achieve 5-20% degradation of the main peak.[17][20][21] If degradation is minimal, increase the stress duration or intensity. If it is excessive, reduce the stress.

  • Data Evaluation:

    • Assess the peak purity of the main component in all stressed samples.

    • Calculate the mass balance to ensure that all degradation products are accounted for.

    • Identify and, if necessary, characterize significant degradation products.

References

  • ICH Stability Guidelines: Complete Q1A-Q1F Stability Test... - Assyro AI. (2026, January 25).
  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30).
  • Quality Guidelines - ICH.
  • Q1A(R2) Guideline - ICH.
  • Reference Standards in the Pharmaceutical Industry - MRIGlobal.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. (2023, January 1).
  • Use & Storage of Reference Standards - US Pharmacopeia (USP).
  • ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF - ResearchGate. (2025, August 7).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC - NIH.
  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25).
  • Stability Testing Strategies for Working Standards - BioPharma Consulting Group.
  • Reference-Standard Material Qualification | Pharmaceutical Technology. (2009, April 2).
  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organization (WHO).
  • Table 10: Reference Standards: Common Practices and Challenges - CASSS.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Handling Temperature Excursions and the Role of Stability Data. (2013, September 25).
  • The Uncertainty of Reference Standards—A Guide to Understanding Factors Impacting Uncertainty, Uncertainty Calculations, and V.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4).
  • The Proper Storage and Handling of Volatile Analytical Standards - Sigma-Aldrich.
  • General Chapters: <1150> PHARMACEUTICAL STABILITY - uspbpep.com.
  • Secondary Reference Standard Qualification - ResolveMass Laboratories Inc. (2026, January 2).
  • Managing Reference Standards and Calibration Materials. (2025, September 29).
  • Pharma Stability: Troubleshooting & Pitfalls.
  • Stability testing of existing active substances and related finished products | EMA. (2023, July 13).
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • USP 1150 PharmaceuticalStability MKT PDF - Scribd.
  • Annex 6 Guidelines on the requalification of prequalified dossiers Introduction - World Health Organization (WHO).
  • Temperature excursion management: A novel approach of quality system in pharmaceutical industry - PMC - NIH.
  • <1150> PHARMACEUTICAL STABILITY (deleted). (2012, June 5).
  • Emerging Concern of the Impact of Temperature Excursions on the Quality of Medicines Along the Supply Chain in Malaysia - Impactfactor.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS.
  • How to Investigate Temperature and Humidity Excursions of Stability Chambers. (2021, June 23).
  • USP Reference Standards.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org.
  • Storage and Handling of Reference Standards - ILSI India. (2016, November 16).

Sources

Validation & Comparative

A Comparative Analysis of 5-MeO-DMT and Psilocybin: Efficacy, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The resurgence of interest in psychedelic compounds for therapeutic applications has brought several molecules to the forefront of clinical research. Among these, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and psilocybin have emerged as promising candidates for treating a range of psychiatric disorders. While both are tryptamine psychedelics, they exhibit distinct pharmacological profiles, subjective effects, and therapeutic considerations. This guide provides an in-depth, objective comparison of 5-MeO-DMT and psilocybin, supported by experimental data, to inform research and drug development in this rapidly evolving field.

Section 1: At a Glance: Key Differentiators

Feature5-MeO-DMTPsilocybin
Primary Mechanism Serotonin 5-HT1A and 5-HT2A receptor agonist.[1][2]Serotonin 5-HT2A receptor partial agonist.
Onset of Action Very rapid (seconds to minutes) via inhalation or parenteral routes.[3]Slower (30-60 minutes) via oral administration.
Duration of Effects Ultra-short (15-90 minutes).[4]Long-acting (4-6 hours).
Subjective Experience Intense, often non-visual, characterized by ego dissolution and mystical experiences.[1][4]Often visual, with profound alterations in perception, thought, and emotion.
Clinical Development Investigated for treatment-resistant depression.[2]Investigated for depression, anxiety, and substance use disorders.[5]

Section 2: Neuropharmacology and Mechanism of Action

The distinct subjective and therapeutic effects of 5-MeO-DMT and psilocybin are rooted in their unique interactions with the serotonergic system and subsequent downstream signaling cascades.

Receptor Binding and Functional Activity

Both compounds are agonists at serotonin receptors, but their affinity and functional activity profiles differ significantly. Psilocybin is a prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin. Psilocin is a partial agonist at the 5-HT2A receptor, which is believed to be the primary mediator of its psychedelic effects.

5-MeO-DMT, in contrast, is a potent agonist at both the 5-HT1A and 5-HT2A receptors, with a notably higher affinity for the 5-HT1A subtype.[1] This dual agonism likely contributes to its unique subjective effects and therapeutic potential.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor5-MeO-DMT (Ki, nM)Psilocin (Ki, nM)
5-HT1A1.9–28[3]Moderate affinity
5-HT1B14–351[3]Moderate affinity
5-HT1D2.3–20[3]Moderate affinity
5-HT2A15–2,011[3]High affinity
5-HT2B19–3,884[3]High affinity
5-HT2C42–538[3]High affinity
5-HT66.5–78[3]N/A
5-HT73.9–30[3]High affinity
SERT2,032–>10,000[3]N/A

Note: Data for psilocin is less comprehensively reported in a single source with Ki values across all listed receptors.

Downstream Signaling Pathways

Activation of the 5-HT2A receptor by both psilocin and 5-MeO-DMT primarily couples to the Gq/11 signaling pathway.[6] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately modulate neuronal excitability and gene expression.

The significant agonism of 5-MeO-DMT at the 5-HT1A receptor, which is coupled to Gi/o proteins, results in the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This pathway is associated with anxiolytic and antidepressant effects. The interplay between these two signaling pathways likely contributes to the distinct therapeutic profiles of these compounds.

G cluster_5MeODMT 5-MeO-DMT cluster_both Shared Pathway 5-MeO-DMT 5-MeO-DMT 5-HT1A_R 5-HT1A Receptor 5-MeO-DMT->5-HT1A_R Agonist Gi_o Gi/o Protein 5-HT1A_R->Gi_o AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Anxiolytic_Effects Anxiolytic/ Antidepressant Effects cAMP_decrease->Anxiolytic_Effects Psychedelic 5-MeO-DMT / Psilocin 5-HT2A_R 5-HT2A Receptor Psychedelic->5-HT2A_R Agonist Gq_11 Gq/11 Protein 5-HT2A_R->Gq_11 PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Psychedelic_Effects Psychedelic Effects & Neuroplasticity IP3_DAG->Psychedelic_Effects

Simplified signaling pathways of 5-MeO-DMT and psilocin.
Neuroplasticity

Both 5-MeO-DMT and psilocybin have been shown to promote structural and functional neuroplasticity.[7] Animal studies have demonstrated that both compounds can increase dendritic spine density.[8] However, a key difference observed in mice is that while psilocybin increases both the density and size of dendritic spines, 5-MeO-DMT appears to only increase spine density.[8] This suggests potentially different long-term effects on synaptic strength and circuit remodeling.

Section 3: Pharmacokinetics

The pharmacokinetic profiles of 5-MeO-DMT and psilocybin are markedly different, which has significant implications for their clinical application.

Table 2: Comparative Pharmacokinetic Parameters

Parameter5-MeO-DMT (in mice, i.p.)Psilocin (in humans, oral)
Tmax ~5-7 minutes[9]1.8 - 4 hours[10][11]
Cmax Dose-dependentDose-dependent (e.g., 8.2 ± 2.8 ng/mL)[10][11]
Half-life (t1/2) 12-19 minutes[9]1.5 - 4 hours[10][11]
Bioavailability N/A (parenteral)~53%[10][11]
Metabolism Primarily MAO-A, CYP2D6.[12]Primarily UGT1A10, UGT1A9, CYP2D6, CYP3A4, MAO-A.[10][11]

The ultra-short duration of action of 5-MeO-DMT, when administered via inhalation or parenterally, presents a potential advantage in clinical settings by reducing the time required for patient monitoring.[4] Conversely, the longer duration of psilocybin may allow for a more extended period of psychotherapeutic engagement during the acute effects.

Section 4: Clinical Efficacy and Subjective Effects

Therapeutic Indications and Clinical Evidence

Psilocybin has been investigated more extensively in clinical trials for conditions such as treatment-resistant depression, major depressive disorder, and cancer-related anxiety and depression.[5] 5-MeO-DMT research is in earlier stages, with a primary focus on treatment-resistant depression.[2]

Observational studies and early clinical trials suggest that a single administration of 5-MeO-DMT can lead to rapid and sustained improvements in symptoms of depression and anxiety.[4] Some studies have shown that these improvements are associated with the intensity of the mystical experience.[4] Similarly, the therapeutic effects of psilocybin have also been linked to the occurrence of mystical-type experiences.

Subjective Experience

While both compounds can induce profound mystical experiences, the qualitative nature of these experiences differs. Psilocybin sessions are often characterized by rich visual and perceptual distortions, emotional lability, and introspective insights.

The 5-MeO-DMT experience is typically described as being less visual and more characterized by an intense feeling of ego dissolution, unity with the universe, and what is often termed a "peak experience".[1] Some reports indicate that 5-MeO-DMT can produce mystical experiences of comparable intensity to high-dose psilocybin.[4]

Section 5: Safety and Tolerability

Both 5-MeO-DMT and psilocybin are generally considered to have a favorable safety profile when administered in medically supervised settings.

Common acute adverse effects of psilocybin include:

  • Headache[13][14]

  • Nausea[13][14]

  • Anxiety[14]

  • Transient increases in blood pressure[14]

Reported adverse effects of 5-MeO-DMT include:

  • Nausea and vomiting[3]

  • Headache[3]

  • Chest pressure[3]

  • Anxiety and fear[3]

  • Loss of awareness and motor control[3]

Serious adverse events are rare for both substances in clinical trials.[13][15] For psilocybin, there have been reports of suicidal ideation or behavior in some participants, though these were not on the day of administration.[13] For 5-MeO-DMT, a systematic review of clinical trials found no serious adverse events reported.[15][16]

Section 6: Experimental Protocols

The following are generalized, step-by-step methodologies for the clinical administration of 5-MeO-DMT and psilocybin, based on current research practices. These are for informational purposes and should be adapted based on specific study protocols and regulatory guidelines.

Psilocybin Administration Protocol (Oral)
  • Participant Screening: Comprehensive medical and psychiatric evaluation to exclude individuals with contraindications (e.g., history of psychosis, certain cardiovascular conditions).

  • Preparation Sessions: At least one session with trained therapists to establish rapport, discuss expectations, and provide a framework for navigating the experience.

  • Dosing Session:

    • Administration of a single oral dose (e.g., 25 mg) of synthetic psilocybin in a comfortable, controlled setting.

    • Continuous monitoring by two trained therapists for the duration of the acute effects (approximately 6-8 hours).

    • The participant is encouraged to lie down, wear eyeshades, and listen to a curated music playlist to facilitate an inward-focused experience.

  • Integration Sessions: One or more sessions in the days and weeks following the dosing session to help the participant process and integrate their experience.

G A Screening (Medical & Psychiatric) B Preparatory Sessions (Therapeutic Alliance) A->B C Dosing Day (Oral Psilocybin 25mg) B->C D Therapist-Monitored Session (6-8 hours) C->D E Integration Sessions (Post-Experience Processing) D->E F Follow-up Assessments E->F

Generalized workflow for psilocybin-assisted therapy.
5-MeO-DMT Administration Protocol (Inhalation/Intramuscular)
  • Participant Screening: Similar to psilocybin, with careful attention to cardiovascular health due to the rapid onset and intense physiological effects.

  • Preparation Session: A preparatory session is conducted to inform the participant about the nature of the experience and establish a safe setting.

  • Dosing Session:

    • Administration of a single dose (e.g., 3-9 mg intramuscularly or via a vaporizer) in a controlled clinical environment.[2][17]

    • Close medical monitoring of vital signs is crucial due to the rapid onset.

    • The acute, intense experience lasts for a much shorter duration (15-30 minutes).

  • Post-Session Monitoring and Integration: A period of observation immediately following the acute effects is necessary. An integration session may occur on the same day or shortly after.

G A Screening (Medical & Psychiatric) B Preparation Session A->B C Dosing Day (Inhaled/IM 5-MeO-DMT) B->C D Medically-Monitored Session (15-30 minutes) C->D E Post-Session Observation & Integration D->E F Follow-up Assessments E->F

Generalized workflow for 5-MeO-DMT administration.

Section 7: Future Directions and Conclusion

Both 5-MeO-DMT and psilocybin represent promising avenues for the development of novel therapeutics for psychiatric disorders. Their distinct pharmacological and pharmacokinetic profiles suggest they may be suited for different therapeutic paradigms and patient populations.

The ultra-short action of 5-MeO-DMT may offer a more scalable model for psychedelic-assisted therapy, potentially reducing the clinical resources required per patient. However, the therapeutic implications of its less visual and more "ego-dissolving" experience require further investigation.

Psilocybin's longer duration of action, while resource-intensive, may provide a more extended "therapeutic window" for psychotherapeutic processing during the acute psychedelic state. The wealth of emerging clinical data for psilocybin provides a more established foundation for its therapeutic use.

Future research should include direct comparative efficacy trials to elucidate the relative strengths and weaknesses of these two compounds for specific indications. Further exploration of their differential effects on neuroplasticity will also be crucial in understanding their long-term therapeutic mechanisms. As the field of psychedelic medicine continues to advance, a nuanced understanding of the unique properties of each compound will be paramount in optimizing their clinical application and realizing their full therapeutic potential.

References

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  • Moliner, R., et al. (2021). Serotonergic Psychedelics in Neural Plasticity. Frontiers in Synaptic Neuroscience, 13, 757889. [Link]

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  • Wikipedia. (n.d.). Psilocybin. [Link]

  • medRxiv. (2023). A Phase I trial to inform clinical protocols for the safe administration of psilocybin-assisted psychotherapy. [Link]

  • NHS Health Research Authority. (n.d.). BPL-5MEO – first doses in humans. [Link]

  • Psychiatrist.com. (2024). Medical Uses and Adverse Effects of Psilocybin. [Link]

  • BrainFutures. (2023). Professional Practice Guidelines for Psychedelic-Assisted Therapy. [Link]

  • ResearchGate. (2017). Pharmacokinetics of Escalating Doses of Oral Psilocybin in Healthy Adults. [Link]

  • ResearchGate. (n.d.). 5-HT2A-Gq signaling predicts psychedelic potential A–G Activity in the... [Link]

  • ResearchGate. (n.d.). (PDF) Reporting of side-effects in clinical trials of psilocybin-assisted psychotherapy for psychiatric conditions: systematic review. [Link]

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Validating the Corticosterone-Induced TRD Model: A Comparative Guide Using 5-MeO-DMT as a Rapid-Acting Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Rapid-Acting Phenotypes

The traditional validation of depression models relies on chronic SSRI administration (e.g., Fluoxetine for 14–21 days). However, this approach fails to capture the neuroplastic mechanisms required for next-generation, rapid-acting therapeutics.

This guide outlines the validation of a Corticosterone (CORT)-Induced Treatment-Resistant Depression (TRD) model using 5-MeO-DMT as the primary pharmacological probe. Unlike classic serotonergic psychedelics (e.g., Psilocybin), 5-MeO-DMT offers a unique pharmacokinetic profile and distinct structural plasticity signature (increasing spine density without affecting spine size), making it a critical benchmark for validating models intended for psychoplastogen discovery.

Mechanistic Grounding: The Psychoplastogen Pathway

To validate your animal model, you must confirm that the reversal of depressive phenotypes correlates with specific neuroplastic events. 5-MeO-DMT acts primarily as a non-selective agonist with high affinity for 5-HT1A and 5-HT2A receptors.

Key Mechanistic Differentiator: Recent studies indicate that while Psilocybin increases both dendritic spine density and size, 5-MeO-DMT exclusively increases spine density (rate of formation) in the medial frontal cortex (mFC) without altering spine size.[1][2][3] This suggests a mechanism of rapid de novo synaptogenesis rather than the maturation of existing spines.

Figure 1: 5-MeO-DMT Signaling & Plasticity Pathway

G cluster_input cluster_receptors cluster_signaling cluster_outcome MeO 5-MeO-DMT (Agonist) R1A 5-HT1A (Inhibitory/Anxiolytic) MeO->R1A R2A 5-HT2A (Intracellular Pool) MeO->R2A Behav Reversal of Anhedonia/Immobility R1A->Behav Anxiolysis (Context Dependent) BDNF BDNF Release R2A->BDNF Plasticity Driver mTOR mTOR Pathway BDNF->mTOR Spine Increased Spine DENSITY (mFC) mTOR->Spine Spine->Behav

Caption: 5-MeO-DMT drives rapid antidepressant effects via intracellular 5-HT2A-mediated spinogenesis.

Comparative Performance Analysis

When validating your model, 5-MeO-DMT should be compared against positive controls (Ketamine) and negative controls for rapid onset (Fluoxetine).

Table 1: Benchmark Compounds for TRD Model Validation
Feature5-MeO-DMT (The Probe)Psilocybin (Alternative)Ketamine (Gold Standard)Fluoxetine (Negative Control)
Primary Target 5-HT1A / 5-HT2A5-HT2ANMDA AntagonistSERT Inhibition
Onset of Action Rapid (<1 hr) Rapid (<1 hr)Rapid (<1 hr)Delayed (14+ days)
Plasticity Type Increased Spine Density Density + SizeDensity + FunctionMaintenance
Head Twitch Response Short Duration (~15 min)Long Duration (~60+ min)NoneNone
Metabolism (Mouse)

~12–19 min

~30–50 min

~10–15 min

~3–5 hrs
Predictive Validity Validates rapid plasticityValidates rapid plasticityValidates glutamate restorationValidates monoamine theory

Scientist's Note: If your "New Model" responds to acute Fluoxetine, it is likely a model of mild stress, not TRD. A true TRD model should show resistance to acute SSRIs but responsiveness to 5-MeO-DMT and Ketamine.

Experimental Validation Protocols

To prove your animal model represents a depression-like phenotype responsive to psychoplastogens, follow this rigorous workflow.

Phase A: Induction of the TRD Phenotype (Corticosterone Model)

Chronic administration of Corticosterone (CORT) mimics the HPA-axis dysregulation seen in severe depression.

  • Subjects: C57BL/6J mice (Male/Female, 7-8 weeks).

  • Induction: Administer Corticosterone (40 mg/kg, s.c.) daily for 21 days .

  • Validation of Deficit: By Day 20, animals must show significant weight loss and >30% reduction in sucrose preference compared to vehicle controls.

Phase B: 5-MeO-DMT Administration & Testing

Safety Warning: 5-MeO-DMT exhibits non-linear pharmacokinetics in mice.[4] Doses >20 mg/kg can be toxic.

  • Group Assignment:

    • Vehicle (Saline)

    • Positive Control: Ketamine (10 mg/kg, i.p.)

    • Test Group: 5-MeO-DMT (10 mg/kg, i.p.) - Optimal for behavioral assays.

  • Timing: Administer drug 24 hours after the final CORT injection to assess sustained antidepressant effects (not acute intoxication).

Phase C: Behavioral Assays

Perform tests in the following order (least to most stressful):

  • Sucrose Preference Test (SPT):

    • Metric: % Preference = (Sucrose Intake / Total Intake) × 100.

    • Expected Result: CORT reduces preference to <65%. 5-MeO-DMT should restore it to >80% within 24 hours.

  • Forced Swim Test (FST):

    • Metric: Duration of immobility (last 4 mins of a 6-min test).

    • Expected Result: 5-MeO-DMT significantly reduces immobility time compared to CORT+Vehicle.

Figure 2: Validation Workflow

Workflow cluster_phase1 Phase 1: Induction (21 Days) cluster_phase2 Phase 2: Treatment (Day 22) cluster_phase3 Phase 3: Validation (Day 23) Step1 Daily CORT Injection (40 mg/kg) Check1 Verify Anhedonia (SPT < 65%) Step1->Check1 Dose Administer 5-MeO-DMT (10 mg/kg, i.p.) Check1->Dose If Validated Wait Wait 24 Hours (Washout Acute Effects) Dose->Wait Test1 Sucrose Preference Test (Restoration of Reward) Wait->Test1 Test2 Forced Swim Test (Reduced Immobility) Test1->Test2 Histo Golgi-Cox Staining (Spine Density Check) Test2->Histo

Caption: Step-by-step workflow for validating TRD models using 5-MeO-DMT.

Data Interpretation & Troubleshooting

Interpreting the "Head Twitch"

Immediately post-injection, mice will exhibit Head Twitch Response (HTR).

  • Observation: High frequency for 10–15 minutes.

  • Significance: This confirms central 5-HT2A receptor engagement. If HTR is absent, the injection failed or the dosage is insufficient.

  • Differentiation: If HTR lasts >40 minutes, verify compound purity; extended duration is characteristic of Psilocybin, not 5-MeO-DMT.

Histological Confirmation

To claim "Mechanism-Based Validation," sacrifice a subset of animals 24 hours post-test.

  • Method: Golgi-Cox staining or Two-Photon imaging of the medial frontal cortex.

  • Success Criteria: Significant increase in dendritic spine density in 5-MeO-DMT treated CORT mice compared to Vehicle CORT mice.

References

  • Jefferson, S. J., et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology.[5]

  • Shen, H. W., et al. (2010). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition.[6]

  • Vargas, M. V., et al. (2023). Psychedelics promote neuroplasticity through the activation of intracellular 5-HT2A receptors.[7] Science.

  • Rech, V. C., et al. (2025). Serotonergic psychedelic 5-MeO-DMT alters plasticity-related gene expression and generates anxiolytic effects in stressed mice. ResearchGate.

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A Senior Application Scientist's Guide to Comparing Metabolic Stability of Novel Compounds in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from concept to clinic, understanding its metabolic fate is paramount.[1][2][3] Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][4][5][6] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels.[1][7] Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the selection and optimization of candidates with favorable pharmacokinetic properties.[2][8]

Liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are a widely used in vitro tool for these assessments.[9][10][11] They are enriched with a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast majority of clinically used drugs.[12][13][14][15] The liver microsomal stability assay provides a robust and cost-effective method to determine a compound's intrinsic clearance, a key parameter for predicting its in vivo hepatic clearance.[10][16][17]

This guide will provide a comprehensive comparison of methodologies for assessing the metabolic stability of novel compounds in liver microsomes, delving into the causality behind experimental choices and providing the necessary protocols and data interpretation frameworks to ensure scientific integrity.

The Liver Microsomal Stability Assay: A Detailed Methodological Comparison

The fundamental principle of the microsomal stability assay is to measure the rate of disappearance of a test compound when incubated with liver microsomes and necessary cofactors.[4][16] This section will detail a standard protocol and discuss critical variables that can be modulated for comparative studies.

Core Experimental Workflow

The following diagram illustrates the typical workflow of a liver microsomal stability assay. The subsequent text provides a detailed, step-by-step protocol with explanations for each critical step.

a Experimental Workflow for Microsomal Stability Assay A 1. Preparation of Reagents (Test Compounds, Microsomes, Cofactors) B 2. Pre-incubation (Microsomes + Compound) A->B Add Compound to Microsomes C 3. Initiation of Reaction (Addition of NADPH) B->C Add Cofactor D 4. Timed Incubation (e.g., 0, 5, 15, 30, 60 min at 37°C) C->D Start Timer E 5. Reaction Termination (Addition of cold acetonitrile +/- Internal Standard) D->E At each time point F 6. Protein Precipitation & Centrifugation E->F G 7. Supernatant Analysis (LC-MS/MS) F->G H 8. Data Analysis (Calculate % remaining, t1/2, Clint) G->H

Caption: A schematic representation of the key steps involved in a typical liver microsomal stability assay.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating necessary controls to ensure the integrity of the data.

Materials:

  • Test compounds and positive control compounds (e.g., Dextromethorphan, Midazolam).[18]

  • Pooled liver microsomes (human, rat, mouse, etc.).[18]

  • Phosphate buffer (100 mM, pH 7.4).[18][19]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.[19]

  • Acetonitrile (ACN), ice-cold.[18]

  • Internal standard (IS) solution (a structurally similar compound not expected to be formed as a metabolite).

  • 96-well plates.

  • Incubator/shaker (37°C).

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • In a 96-well plate, add the required volume of phosphate buffer.

    • Add the liver microsomes to the buffer to achieve the desired final protein concentration (typically 0.5-1 mg/mL).[10] Causality: This concentration range ensures sufficient enzymatic activity while minimizing non-specific binding.[20]

    • Add the test compound to the microsome-buffer mixture to a final concentration of 1 µM.[18] Causality: At this concentration, the enzyme kinetics are generally assumed to be first-order, simplifying data analysis.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes. Causality: This step allows the system to reach thermal equilibrium before initiating the metabolic reaction.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system or NADPH to each well.[9][18] The time of addition is considered time zero (T0).

  • Timed Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume of ice-cold acetonitrile, often containing an internal standard.[9][17] Causality: The cold acetonitrile precipitates the microsomal proteins, thereby stopping all enzymatic activity.[10] The internal standard is crucial for correcting for variations in sample processing and instrument response.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analytical Quantification:

    • Analyze the amount of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.[17][18] Causality: LC-MS/MS provides the high sensitivity and selectivity required to accurately quantify the test compound in a complex biological matrix.

  • Essential Controls for a Self-Validating System:

    • Negative Control (No NADPH): Incubate the test compound with microsomes without the NADPH cofactor.[12] This control accounts for any non-enzymatic degradation of the compound.

    • Positive Control: Include a compound with a known metabolic profile (e.g., a rapidly metabolizing compound like verapamil and a slowly metabolizing one like warfarin) to verify the metabolic competency of the microsomal batch.[12]

    • Zero-Time Point (T0): This sample, where the reaction is stopped immediately after adding the cofactor, represents 100% of the initial compound concentration.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The primary output of the microsomal stability assay is the concentration of the parent drug over time. This data is then used to calculate key parameters that describe the compound's metabolic stability.

Calculation of Key Metabolic Stability Parameters
  • Percentage of Compound Remaining: The percentage of the test compound remaining at each time point is calculated relative to the T0 sample.

  • Half-Life (t½): The in vitro half-life is the time it takes for 50% of the compound to be metabolized. It is determined by plotting the natural logarithm of the percentage of the compound remaining against time. The slope of the resulting linear regression line represents the elimination rate constant (k).[18]

    • k = - (slope of the ln[% remaining] vs. time plot)

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug.[16] It is calculated from the half-life and the incubation conditions:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Comparative Data Presentation

For effective comparison of novel compounds, the calculated metabolic stability parameters should be presented in a clear and concise tabular format.

Table 1: Comparative Metabolic Stability of Novel Compounds in Human Liver Microsomes

Compound IDt½ (min)CLint (µL/min/mg protein)Classification
Compound A5.2133.3High Clearance
Compound B25.826.9Moderate Clearance
Compound C> 60< 11.6Low Clearance
Verapamil (Control)8.977.9High Clearance
Warfarin (Control)45.115.4Low to Moderate Clearance

Classification is often based on predefined ranges (e.g., High: t½ < 15 min; Moderate: 15 min < t½ < 60 min; Low: t½ > 60 min). These ranges can be laboratory-specific.

Comparing Experimental Conditions: The "Why" Behind the Variables

To gain a deeper understanding of a compound's metabolic profile, it is often necessary to compare its stability under different experimental conditions.

Interspecies Differences

Comparing metabolic stability across different species (e.g., human, rat, mouse, dog) is crucial for selecting the most appropriate preclinical toxicology species.[12][21][22] A species that exhibits a similar metabolic profile to humans for a given compound is generally a better model for predicting human pharmacokinetics and toxicity.[22][23]

Table 2: Interspecies Comparison of Metabolic Stability for Compound X

Speciest½ (min)CLint (µL/min/mg protein)
Human18.537.5
Rat7.296.3
Dog22.131.4
Mouse4.8144.4

In this example, the dog appears to be a more predictive model for human metabolism of Compound X than the rat or mouse.

Impact of Protein Concentration

Varying the microsomal protein concentration can provide insights into the potential for non-specific binding. Highly lipophilic compounds may bind extensively to microsomal proteins, which can affect their apparent metabolic rate. It is important to keep the microsomal protein concentration below 2 mg/mL to minimize excessive nonspecific binding.[20]

Phase II Metabolism

The standard microsomal stability assay primarily assesses Phase I metabolism, which is dependent on NADPH.[12][16] To investigate the contribution of Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), the assay can be supplemented with the appropriate cofactor, uridine diphosphoglucuronic acid (UDPGA).[12] Comparing the stability of a compound in the presence of NADPH alone versus NADPH and UDPGA can reveal the involvement of glucuronidation in its clearance.

Troubleshooting and Ensuring Data Integrity

Several factors can influence the outcome of a microsomal stability assay. Awareness of these potential pitfalls is essential for generating reliable and reproducible data.

  • Compound Solubility: Poorly soluble compounds can precipitate in the incubation mixture, leading to an overestimation of metabolic stability. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and that the compound remains in solution throughout the incubation.

  • Enzyme Activity: The metabolic activity of liver microsomes can vary between batches and vendors.[24] Always use characterized microsomes and include positive controls to monitor their activity.[12][24]

  • Analytical Method: The LC-MS/MS method must be validated for linearity, precision, and accuracy to ensure reliable quantification of the test compound.

  • Low Clearance Compounds: For compounds with very low clearance, extending the incubation time or increasing the protein concentration may be necessary to observe significant depletion.[20] However, enzyme activity can decline over longer incubation periods, potentially underestimating the intrinsic clearance.[20]

Conclusion: A Foundation for Informed Drug Development Decisions

The liver microsomal stability assay is an indispensable tool in modern drug discovery. By providing a robust and efficient means of comparing the metabolic stability of novel compounds, it enables researchers to make informed decisions about which candidates to advance. A thorough understanding of the experimental methodology, the ability to critically analyze the data, and an awareness of the factors that can influence the results are all essential for leveraging this assay to its full potential. The comparative approaches outlined in this guide provide a framework for generating high-quality, reliable data that will ultimately contribute to the development of safer and more effective medicines.

References

  • Mercell. metabolic stability in liver microsomes. [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Patsnap Synapse. What is the importance of metabolic stability in drug design?. [Link]

  • Ekins S, et al. Predicting Mouse Liver Microsomal Stability with “Pruned” Machine Learning Models and Public Data. Molecular Pharmaceutics. 2017. [Link]

  • Mondal SK, et al. Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. 2008. [Link]

  • Miller GP, et al. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition. 2016. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • BioIVT. ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. 2024. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Sowjanya G, et al. In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology. 2019. [Link]

  • Di L, et al. Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal. 2015. [Link]

  • Pelkonen O, et al. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Expert Opinion on Drug Metabolism & Toxicology. 2009. [Link]

  • Dong H, et al. Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. 2021. [Link]

  • MSD Manual Professional Edition. Drug Metabolism - Clinical Pharmacology. [Link]

  • Wang L, et al. Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B. 2018. [Link]

  • Marques C, et al. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. 2022. [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. [Link]

  • U.S. Food and Drug Administration. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. 2017. [Link]

  • Kim H-J, et al. Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences. 2020. [Link]

  • DynaMed. Cytochrome P450 Drug Metabolism. [Link]

  • Agilent. Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. [Link]

  • Medsafe. Drug Metabolism - The Importance of Cytochrome P450 3A4. 2014. [Link]

  • Speed Pharmacology. Pharmacokinetics | Drug Metabolism. YouTube. 2022. [Link]

  • Magli, et al. A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models. Pharmaceutics. 2024. [Link]

  • Attwa MW, et al. Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. Journal of Pharmaceutical and Biomedical Analysis. 2025. [Link]

  • National Center for Biotechnology Information. Biochemistry, Cytochrome P450 - StatPearls. 2023. [Link]

  • ResearchGate. In vitro test methods for metabolite identification: A review. 2019. [Link]

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Safety Operating Guide

A Comprehensive Safety Protocol for the Laboratory Handling of 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for the handling of 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide. In the absence of specific safety data for this compound, this protocol is synthesized from established best practices for structurally related nicotinamide and aromatic amine derivatives. It is imperative that this guidance is used in conjunction with a thorough, site-specific risk assessment before any work commences.

Hazard Analysis and Risk Mitigation

Due to the novelty of this compound, its toxicological properties have not been thoroughly investigated. Therefore, a cautious approach, treating the compound as potentially hazardous, is mandatory. The primary risks are associated with inhalation of aerosols or dust, skin and eye contact, and ingestion[1][2].

Potential Health Effects:

  • Eye Irritation: Direct contact may cause serious eye irritation.[3]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1]

  • Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Ingestion: Ingestion may be harmful.[1]

Engineering Controls are the First Line of Defense:

All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible.[1][4]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling this compound. The selection of specific glove materials should be based on their resistance to the solvents being used in the procedure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact from splashes or airborne particles.[1][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. It's crucial to check glove compatibility with any solvents used.[2][5][6]
Body Protection A laboratory coat.To protect skin and personal clothing from contamination.[1][6]
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter.Recommended when handling the solid compound outside of a fume hood or if aerosol generation is likely.[4]

Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

Handling_Workflow cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontamination Decontamination Reaction->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Caption: A streamlined workflow for the safe handling of this compound.

3.1. Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on your lab coat, chemical-resistant gloves, and safety goggles.

  • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment and reagents.

3.2. Handling:

  • Weighing the Compound:

    • Perform all weighing operations within the fume hood.

    • Use a tared, sealed container to minimize the risk of generating dust.

    • If a significant amount of dust is generated, consider using respiratory protection.

  • Dissolving the Compound:

    • Add the solvent to the container with the compound slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Running the Reaction:

    • Conduct all reactions within the fume hood.

    • Ensure all glassware is properly secured.

    • Maintain a safe distance from the reaction vessel.

3.3. Post-Handling:

  • Decontamination:

    • Wipe down all surfaces in the fume hood with an appropriate solvent and then with soap and water.

    • Clean all glassware thoroughly.

  • Waste Disposal:

    • Dispose of all contaminated materials, including bench paper, gloves, and pipette tips, in a designated hazardous waste container.

    • Dispose of the chemical waste according to institutional and local regulations.[1]

  • Doffing PPE:

    • Remove your PPE in the correct order to avoid cross-contamination: gloves first, then your lab coat, and finally your safety goggles.

    • Wash your hands thoroughly with soap and water after removing your PPE.

Emergency Procedures: Be Prepared

In the event of an emergency, follow these procedures and always seek medical attention if necessary.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1]
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.[2]

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Disposal_Plan Solid Waste Contaminated Solids (Gloves, Bench Paper, etc.) Sealed Hazardous Waste Bag Sealed Hazardous Waste Bag Solid Waste->Sealed Hazardous Waste Bag Liquid Waste Unused Compound & Contaminated Solvents Labeled Hazardous Waste Container Labeled Hazardous Waste Container Liquid Waste->Labeled Hazardous Waste Container Sharps Waste Contaminated Sharps (Needles, Syringes) Puncture-Proof Sharps Container Puncture-Proof Sharps Container Sharps Waste->Puncture-Proof Sharps Container Institutional Hazardous Waste Pickup Institutional Hazardous Waste Pickup Sealed Hazardous Waste Bag->Institutional Hazardous Waste Pickup Labeled Hazardous Waste Container->Institutional Hazardous Waste Pickup Puncture-Proof Sharps Container->Institutional Hazardous Waste Pickup

Caption: A clear and concise plan for the proper disposal of waste generated from handling this compound.

  • Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be placed in a designated, sealed hazardous waste bag.

  • Liquid Waste: Unused solutions of the compound and any contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.

  • Empty Containers: Rinse empty containers with a suitable solvent three times. The rinsate should be collected as hazardous liquid waste.

All waste must be disposed of in accordance with your institution's environmental health and safety guidelines and local regulations.

References

  • 5 - SAFETY DATA SHEET. (2021-12-24). Fisher Scientific.
  • Safety Data Sheet - TargetMol. (n.d.). TargetMol.
  • Nicotinamide Safety D
  • SAFETY D
  • SAFETY DATA SHEET. (2009-09-26). Fisher Scientific.
  • SAFETY DATA SHEET 93772-NICOTINAMIDE. (n.d.). Guinama.
  • Nicotinamide - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet. (2025-06-24). Cayman Chemical.
  • NICOTINAMIDE. (2024-02-15). Elemental Microanalysis.
  • N-Nitrosodimethylamine. (n.d.). PubChem.
  • Safety Data Sheet: 5-Methoxyindole. (n.d.). Carl ROTH.

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Retrosynthesis Analysis

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Reactant of Route 1
5-Methoxy-N,4-dimethyl-N-phenylnicotinamide
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5-Methoxy-N,4-dimethyl-N-phenylnicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.